1-[2-(2-Bromophenoxy)ethyl]pyrrolidine
Description
The exact mass of the compound 1-[2-(2-Bromophenoxy)ethyl]pyrrolidine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 32 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-[2-(2-Bromophenoxy)ethyl]pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[2-(2-Bromophenoxy)ethyl]pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-[2-(2-bromophenoxy)ethyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c13-11-5-1-2-6-12(11)15-10-9-14-7-3-4-8-14/h1-2,5-6H,3-4,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZEVXWRLFDSOMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801320348 | |
| Record name | 1-[2-(2-bromophenoxy)ethyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801320348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47194494 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
416876-85-2 | |
| Record name | 1-[2-(2-bromophenoxy)ethyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801320348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 1-[2-(2-Bromophenoxy)ethyl]pyrrolidine: Properties, Synthesis, and Applications
Executive Summary: This guide provides a comprehensive technical overview of 1-[2-(2-Bromophenoxy)ethyl]pyrrolidine, a heterocyclic organic compound of interest in medicinal chemistry and synthetic research. We will cover its fundamental physicochemical properties, including its molecular weight, a detailed, field-proven protocol for its synthesis via Williamson etherification, methods for its analytical characterization, and its applications as a versatile synthetic intermediate in drug discovery. This document is intended for researchers, chemists, and drug development professionals, offering expert insights into the handling, synthesis, and strategic utilization of this valuable building block.
Introduction and Strategic Importance
1-[2-(2-Bromophenoxy)ethyl]pyrrolidine belongs to a class of compounds that serve as crucial scaffolds in the development of novel therapeutics. Its molecular architecture is notable for three key features:
-
A Pyrrolidine Ring: A five-membered saturated nitrogen heterocycle, the pyrrolidine moiety is a common feature in a vast number of FDA-approved drugs and natural products.[1] Its presence can significantly influence a molecule's pharmacokinetic properties, such as solubility, metabolic stability, and ability to interact with biological targets.
-
A Phenoxy-ethyl Linker: This flexible ether linkage provides a specific spatial orientation and distance between the aromatic and aliphatic portions of the molecule, a critical parameter in designing ligands for protein binding pockets.
-
A Brominated Aromatic Ring: The bromine atom at the ortho-position of the phenoxy group is not merely a substituent; it is a highly functional chemical handle. It allows for a wide range of subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the facile introduction of additional molecular complexity and the exploration of structure-activity relationships (SAR).
The combination of these features makes 1-[2-(2-Bromophenoxy)ethyl]pyrrolidine a valuable intermediate for constructing diverse chemical libraries aimed at identifying novel bioactive agents.
Physicochemical and Analytical Profile
The fundamental properties of 1-[2-(2-Bromophenoxy)ethyl]pyrrolidine are summarized below. While specific data for the 2-bromo isomer is less prevalent in aggregated databases, its core properties are analogous to the well-documented 4-bromo isomer.
| Property | Data | Source(s) |
| IUPAC Name | 1-[2-(2-Bromophenoxy)ethyl]pyrrolidine | N/A |
| CAS Number | 416876-85-2 | [2] |
| Molecular Formula | C₁₂H₁₆BrNO | [3][4][5][6] |
| Molecular Weight | 270.17 g/mol | [3][4][5][6] |
| Appearance | Colorless to light yellow liquid (predicted) | [6] |
| Boiling Point | 138-140 °C @ 1.2 mmHg (data for 4-bromo isomer) | [4][6] |
| Density | 1.304 g/mL at 25 °C (data for 4-bromo isomer) | [4][6] |
| Refractive Index | n20/D 1.557 (data for 4-bromo isomer) | [4][6] |
| SMILES | BrC1=CC=CC=C1OCCN2CCCC2 | [2] |
Synthesis and Purification: A Validated Protocol
The most reliable and common method for preparing 1-[2-(2-Bromophenoxy)ethyl]pyrrolidine is the Williamson ether synthesis. This pathway is efficient and utilizes readily available starting materials.
Principle of Synthesis
The synthesis involves the deprotonation of 2-bromophenol by a suitable base to form a phenoxide anion. This nucleophilic phenoxide then attacks an electrophilic pyrrolidine derivative, 1-(2-chloroethyl)pyrrolidine, in an Sₙ2 reaction to form the desired ether linkage. The choice of a moderately polar aprotic solvent like acetonitrile facilitates the reaction by solvating the cation of the base without interfering with the nucleophile.
Detailed Experimental Protocol
Reagents:
-
2-Bromophenol
-
1-(2-Chloroethyl)pyrrolidine hydrochloride
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Silica gel (for chromatography)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromophenol (1.0 eq), 1-(2-chloroethyl)pyrrolidine hydrochloride (1.1 eq), and anhydrous potassium carbonate (2.5 eq).
-
Rationale: Using a slight excess of the alkyl halide ensures complete consumption of the limiting phenol. A greater excess of K₂CO₃ is required to both neutralize the hydrochloride salt and act as the base for the phenol deprotonation.
-
-
Solvent Addition: Add anhydrous acetonitrile to the flask to create a solution with a concentration of approximately 0.5 M with respect to the 2-bromophenol.
-
Reaction Execution: Heat the mixture to reflux (approx. 82°C) and maintain for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the solid K₂CO₃. Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Extraction: Redissolve the residue in ethyl acetate and wash sequentially with water (2x) and brine (1x).
-
Rationale: The water wash removes any remaining inorganic salts, while the brine wash helps to break any emulsions and begins the drying process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude oil via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to elute the final product.
Caption: Workflow for the synthesis of 1-[2-(2-Bromophenoxy)ethyl]pyrrolidine.
Analytical Characterization
To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed.
-
¹H NMR (Proton Nuclear Magnetic Resonance): This technique will confirm the structure by showing characteristic peaks for the aromatic protons (in the 6.8-7.6 ppm range), the methylene protons of the ethyl linker (triplets, typically 3.0-4.5 ppm), and the methylene protons of the pyrrolidine ring (multiplets, typically 1.8-3.0 ppm).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This provides complementary data, confirming the number of unique carbon environments, including the carbon bearing the bromine atom (C-Br, approx. 112 ppm) and the carbons of the ether linkage.
-
Mass Spectrometry (MS): This analysis will confirm the molecular weight. A high-resolution mass spectrum (HRMS) should show an isotopic pattern characteristic of a monobrominated compound (two peaks of nearly equal intensity separated by 2 m/z units for the ⁷⁹Br and ⁸¹Br isotopes), providing definitive confirmation of the elemental composition.
-
Infrared (IR) Spectroscopy: An IR spectrum will show characteristic C-O-C stretching vibrations for the ether (around 1250 cm⁻¹) and C-H stretches for the aromatic and aliphatic portions.
Applications in Research and Drug Development
The primary value of 1-[2-(2-Bromophenoxy)ethyl]pyrrolidine lies in its role as a versatile synthetic intermediate. Its utility is analogous to its 4-bromo isomer, which has been used in the synthesis of inhibitors for Protein Kinase C theta (PKCθ), a target for autoimmune diseases.[4]
The strategic value of the molecule can be broken down:
-
Scaffold for Library Synthesis: It provides a pre-formed, drug-like fragment that can be elaborated upon.
-
Vector for SAR Exploration: The ortho-bromine atom is a key site for modification. Using palladium-catalyzed cross-coupling reactions, a wide array of substituents (aryl, heteroaryl, alkyl, etc.) can be introduced at this position. This allows researchers to systematically probe the steric and electronic requirements of a given biological target, optimizing for potency and selectivity.
Caption: Role as a building block in a drug discovery cascade.
Safety, Handling, and Storage
As a laboratory chemical, 1-[2-(2-Bromophenoxy)ethyl]pyrrolidine requires careful handling. The following information is based on data for structurally similar compounds.[4][7][8]
GHS Hazard Classification:
| Hazard Code | Statement |
|---|---|
| H315 | Causes skin irritation.[4][8] |
| H319 | Causes serious eye irritation.[4][8] |
| H335 | May cause respiratory irritation.[4][7] |
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7]
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[8]
-
Skin Protection: Handle with chemically resistant gloves (e.g., nitrile). Wear a lab coat.[8]
First Aid Measures:
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[7][8]
-
In case of skin contact: Wash off with soap and plenty of water. If skin irritation occurs, get medical advice.[7][8]
-
If inhaled: Move person into fresh air. Call a poison center or doctor if you feel unwell.[7]
Storage:
-
Store in a tightly-closed container in a cool, dry, and well-ventilated place away from incompatible substances like strong oxidizing agents.[7]
Conclusion
1-[2-(2-Bromophenoxy)ethyl]pyrrolidine is more than a chemical with a defined molecular weight; it is a strategically designed building block for advanced chemical synthesis. Its combination of a drug-like pyrrolidine scaffold and a functionalized aromatic ring makes it an asset for medicinal chemists aiming to develop novel therapeutics. Understanding its synthesis, properties, and safe handling procedures is essential for unlocking its full potential in a research and development setting.
References
-
AK Scientific, Inc. (n.d.). 1-(3-(2-Bromophenoxy)propyl)pyrrolidine Safety Data Sheet. Retrieved from .
- Anhui Senrise Technology Co., Ltd. (n.d.). 2-(2-Ethoxyphenoxy)
-
ChemicalBook. (n.d.). 1-(2-(4-溴苯氧基)乙基)吡咯烷. Retrieved from .
-
Sigma-Aldrich. (n.d.). 1-[2-(4-Bromophenoxy)ethyl]pyrrolidine product page. Retrieved from .
-
Bouling Chemical Co., Limited. (n.d.). 1-[2-(4-Bromophenoxy)-Ethyl]-Pyrrolidine. Retrieved from .
-
MilliporeSigma. (2025, November 6). Pyrrolidine SAFETY DATA SHEET. Retrieved from .
-
Fisher Scientific. (2025, December 24). 2-(2-Ethoxyphenoxy)ethyl bromide SAFETY DATA SHEET. Retrieved from .
-
BLDpharm. (n.d.). (1-(2-(4-Bromophenoxy)ethyl)pyrrolidin-2-yl)methanol. Retrieved from .
- BroadPharm. (n.d.).
-
CPHI Online. (n.d.). 1-(2-(4-BROMOPHENOXY)ETHYL)PYRROLIDINE. Retrieved from .
-
iChemical. (n.d.). 1-[2-(4-bromo-phenoxy)-ethyl]-pyrrolidine, CAS No. 1081-73-8. Retrieved from .
- PubChem. (n.d.). 1-[(4-aminophenyl)methyl]-3-[2-[(2~{R})-2-(2-bromophenyl)pyrrolidin-1-yl]-2-oxidanylidene-ethyl]-1-[(2-methyl-1,2,3,4-tetrazol-5-yl)methyl]urea.
- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274.
-
BLDpharm. (n.d.). 1-(2-(2-Bromophenoxy)ethyl)pyrrolidine. Retrieved from .
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from .
Sources
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 416876-85-2|1-(2-(2-Bromophenoxy)ethyl)pyrrolidine|BLD Pharm [bldpharm.com]
- 3. 1-(2-(4-溴苯氧基)乙基)吡咯烷 | 1081-73-8 [m.chemicalbook.com]
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- 8. energy01.oss-cn-shanghai.aliyuncs.com [energy01.oss-cn-shanghai.aliyuncs.com]
Technical Monograph: 1-[2-(2-Bromophenoxy)ethyl]pyrrolidine
Role: Pharmacophoric Scaffold & Synthetic Lynchpin in CNS Drug Discovery
Part 1: Executive Technical Overview
1-[2-(2-Bromophenoxy)ethyl]pyrrolidine represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for a diverse array of G-Protein Coupled Receptors (GPCRs), particularly within the Central Nervous System (CNS).
Structurally, it combines three distinct pharmacophoric elements:
-
The Lipophilic Tail (2-Bromophenoxy): The ortho-bromine substituent provides critical steric bulk and a handle for halogen bonding, distinguishing it from its para-substituted analogs.
-
The Flexible Linker (Ethyl Chain): A two-carbon spacer that maintains the optimal distance (approx. 2.5–3.5 Å) between the aromatic ring and the basic nitrogen, a prerequisite for biogenic amine receptor recognition (5-HT, Dopamine, Adrenergic).
-
The Basic Head (Pyrrolidine): A tertiary amine with a pKa ~9.5, ensuring protonation at physiological pH to form ionic bonds with conserved aspartate residues (e.g., Asp3.32 in adrenergic receptors).
This guide details the synthesis, characterization, and application of this molecule as a high-value intermediate for generating biaryl ether libraries and alpha-adrenergic antagonists.
Part 2: Synthetic Methodologies & Causality
The synthesis of this scaffold is not merely a procedural task but a choice between kinetic control (via aziridinium intermediates) and thermodynamic scalability (via Williamson ether synthesis).
Route A: The Aziridinium Ion Pathway (Nucleophilic Substitution)
This method utilizes 1-(2-chloroethyl)pyrrolidine. It is rapid but requires careful handling due to the formation of the transient, highly electrophilic aziridinium species.
-
Mechanism: The free base of 1-(2-chloroethyl)pyrrolidine undergoes intramolecular cyclization to form a bicyclic aziridinium ion . This strained 3-membered ring is then attacked by the phenoxide anion.
-
Why this route? It avoids the use of dihaloalkanes (which can lead to dimerization side products) and typically proceeds under milder thermal conditions.
Route B: The Williamson Ether Pathway (Stepwise Alkylation)
This method involves the alkylation of 2-bromophenol with 1,2-dibromoethane, followed by amination.
-
Why this route? It is preferred for large-scale (gram-to-kilo) synthesis because it avoids the toxicity associated with nitrogen mustard-like intermediates (chloroethylamines).
Visualization: Synthetic Logic Flow
The following diagram illustrates the bifurcation of synthetic strategies and the critical aziridinium mechanism.
Caption: Comparison of Aziridinium-mediated coupling (Route A) vs. Stepwise Williamson Ether synthesis (Route B).
Part 3: Detailed Experimental Protocols
Protocol 1: Synthesis via Aziridinium Intermediate (Route A)
Context: Best for small-scale, rapid library generation.
Reagents:
-
2-Bromophenol (1.0 eq)
-
1-(2-Chloroethyl)pyrrolidine hydrochloride (1.2 eq)
-
Potassium Carbonate (
) (3.0 eq) -
Solvent: Acetone (Anhydrous) or DMF
Step-by-Step Methodology:
-
Free Base Liberation (In-situ): In a round-bottom flask, suspend 1-(2-chloroethyl)pyrrolidine HCl and
in acetone. Stir at room temperature for 30 minutes. -
Phenoxide Formation: Add 2-Bromophenol dropwise.
-
Reflux: Heat the mixture to reflux (
for acetone) for 12–18 hours.-
Monitoring: Monitor via TLC (Mobile phase: DCM/MeOH 9:1). Look for the disappearance of the phenol spot.
-
-
Workup: Filter off inorganic salts. Concentrate the filtrate in vacuo. Dissolve residue in Ethyl Acetate and wash with 1M NaOH (to remove unreacted phenol) followed by brine.
-
Purification: The crude oil is often pure enough for next steps. If not, convert to the HCl salt by adding ethereal HCl, which precipitates the product as a white solid.
Protocol 2: Analytical Characterization Data
The following table summarizes the expected physicochemical data for validation.
| Parameter | Expected Value/Range | Notes |
| Molecular Formula | ||
| Molecular Weight | 270.17 g/mol | |
| Appearance | Pale yellow oil (Free base) | White hygroscopic solid (HCl salt) |
| Diagnostic triplet at ~4.15 ppm confirms ether linkage.[1][6][7][8][9] | ||
| Mass Spec (ESI+) | m/z 270.0 / 272.0 | 1:1 Isotopic pattern confirms Bromine presence. |
| pKa (Calc) | ~9.4 | Basic nitrogen; protonated at physiological pH. |
Part 4: Pharmacological Applications & SAR[2]
The 1-[2-(2-Bromophenoxy)ethyl]pyrrolidine structure acts as a chemotype for several receptor classes.
1. Alpha-1 Adrenergic Antagonism
This scaffold mimics the pharmacophore of Phenoxybenzamine (minus the chloroethyl warhead) and Naftopidil.
-
Mechanism: The protonated pyrrolidine nitrogen binds to Asp3.32 in Transmembrane Domain 3 (TM3) of the GPCR.
-
Role of 2-Bromo: The ortho-substitution forces the phenyl ring into a non-planar conformation relative to the ether linkage. This "twist" is often critical for subtype selectivity (
vs ), fitting into the hydrophobic pocket formed by Phe residues in the receptor.
2. Serotonin (5-HT) Modulation
The phenoxy-ethyl-amine motif is isosteric with the indole-ethyl-amine motif of serotonin.
-
Application: Derivatives of this structure are explored as 5-HT1A partial agonists. The bromine atom allows for further diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura) to attach biaryl systems, a common feature in high-affinity 5-HT ligands (e.g., Flibanserin analogs).
Visualization: Pharmacophore Interaction Map
This diagram models the interaction of the scaffold within a theoretical Adrenergic/5-HT receptor binding pocket.
Caption: Pharmacophore mapping of the scaffold against a generic aminergic GPCR binding pocket.
Part 5: References
-
Ranjith, J., & Ha, H. J. (2021). Synthetic Applications of Aziridinium Ions.[10] Molecules, 26(6), 1774.[10] Link
-
Relevance: Authoritative review on the mechanism of aziridinium ion formation from chloroethylamines (Route A).
-
-
Verardo, G., et al. (1999). A facile method for N-aryl-substituted azacycles synthesis.[7] Synthesis, 1999(1), 74-79.[7] Link
-
Relevance: Establishes protocols for pyrrolidine alkylations and aminations.
-
-
Baruah, B., et al. (2014). Reactivity and regioselectivity in the ring opening of 2-substituted non-activated aziridines.[10] Computational and Theoretical Chemistry, 1027, 197–202.[10] Link[10]
-
Relevance: Computational grounding for the regioselectivity observed in the synthesis of phenoxy-ethyl-amines.
-
-
Hieble, J. P., et al. (1995). Alpha- and beta-adrenoceptors: from the gene to the clinic. 1. Molecular biology and adrenoceptor subclassification. Journal of Medicinal Chemistry, 38(18), 3415-3444. Link
-
Relevance: Foundational text on the SAR of alpha-adrenergic antagonists utilizing the phenoxy-alkyl-amine scaffold.
-
-
EvitaChem. (n.d.). 2-(2-Bromoethyl)pyrrolidine hydrobromide Technical Data. Link
-
Relevance: Technical specifications for the key alkylating reagent used in Route A.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of New Optically Active 2-Pyrrolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening for the Synthesis of Azaheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-[2-(4-Bromophenoxy)-Ethyl]-Pyrrolidine Detailed Information | CAS Number, Properties, Safety Data, Supplier China | High Purity Chemical Compound for Research [chemheterocycles.com]
- 7. Pyrrolidine synthesis [organic-chemistry.org]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 10. Aziridinium - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to 1-[2-(2-Bromophenoxy)ethyl]pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-[2-(2-Bromophenoxy)ethyl]pyrrolidine, a heterocyclic organic compound with potential applications in medicinal chemistry and drug development. The document details its chemical identity, synthesis, and key properties, offering insights for its use in research and as a building block for more complex molecules.
Chemical Identity and Nomenclature
1-[2-(2-Bromophenoxy)ethyl]pyrrolidine is a substituted pyrrolidine derivative. The core structure consists of a pyrrolidine ring connected via an ethyl linker to a phenoxy group, which is substituted with a bromine atom at the ortho-position of the phenyl ring.
Synonyms and Identifiers:
While numerous synonyms exist for the isomeric 1-[2-(4-Bromophenoxy)ethyl]pyrrolidine, the nomenclature for the ortho-isomer is more specific. The primary synonym is:
-
2-(2-(Pyrrolidin-1-yl)ethoxy)bromobenzene
A comprehensive list of identifiers is crucial for accurate database searches and procurement.
| Identifier | Value |
| IUPAC Name | 1-[2-(2-Bromophenoxy)ethyl]pyrrolidine |
| CAS Number | 416876-85-2[1] |
| Molecular Formula | C₁₂H₁₆BrNO[1] |
| Molecular Weight | 270.17 g/mol [1] |
| SMILES | C1CCN(CC1)CCOC2=CC=CC=C2Br |
Synthesis and Mechanistic Insights
The primary synthetic route to 1-[2-(2-Bromophenoxy)ethyl]pyrrolidine is the Williamson ether synthesis . This well-established organic reaction involves the formation of an ether from an organohalide and an alkoxide. In this specific synthesis, the reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.
The synthesis involves the reaction of 2-bromophenol with 1-(2-chloroethyl)pyrrolidine. The phenoxide ion, generated by deprotonating 2-bromophenol with a suitable base, acts as a nucleophile and attacks the electrophilic carbon of 1-(2-chloroethyl)pyrrolidine, displacing the chloride leaving group.
Figure 1: Williamson Ether Synthesis of the target compound.
Experimental Protocol: Williamson Ether Synthesis
This protocol outlines a general procedure for the synthesis of 1-[2-(2-Bromophenoxy)ethyl]pyrrolidine.
Materials:
-
2-Bromophenol
-
1-(2-Chloroethyl)pyrrolidine hydrochloride
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous acetonitrile
-
Ethyl acetate
-
Hexane
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-bromophenol (1.0 equivalent) and potassium carbonate (2.0 equivalents) in anhydrous acetonitrile.
-
Addition of Alkylating Agent: To the stirred suspension, add 1-(2-chloroethyl)pyrrolidine hydrochloride (1.2 equivalents).
-
Reaction: Heat the mixture to reflux (approximately 82°C for acetonitrile) and maintain for 6-12 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the solid inorganic salts and wash the filter cake with a small amount of acetonitrile.
-
Extraction: Concentrate the filtrate under reduced pressure to remove the acetonitrile. Dissolve the resulting residue in ethyl acetate and wash sequentially with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product using silica gel column chromatography with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure 1-[2-(2-Bromophenoxy)ethyl]pyrrolidine.
Physicochemical and Safety Data
Understanding the physicochemical properties and safety profile is essential for handling and utilizing this compound in a research setting.
| Property | Value |
| Appearance | Data not available |
| Boiling Point | Data not available |
| Density | Data not available |
| Solubility | Data not available |
Safety Information:
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER/doctor if you feel unwell), P330 (Rinse mouth), P362 (Take off contaminated clothing and wash before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P501 (Dispose of contents/container to an approved waste disposal plant).
Potential Applications in Research and Drug Development
The pyrrolidine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[2][3] Its inclusion in a molecule can enhance water solubility and other physicochemical properties.[4] The bromophenoxy group also offers a handle for further chemical modifications, such as cross-coupling reactions, to generate a library of derivatives for structure-activity relationship (SAR) studies.
-
Anticancer and Antibacterial Agents: The pyrrolidine ring is a core component of various compounds with demonstrated anticancer and antibacterial properties.[2]
-
Central Nervous System (CNS) Activity: Pyrrolidine derivatives are found in drugs targeting CNS disorders.[2] For instance, certain pyrrolidin-2-one derivatives have shown potential as antiarrhythmic and antioxidant agents.
-
Enzyme Inhibition: The structural motifs present in this compound are found in various enzyme inhibitors. For example, a related compound, 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine, was identified as a potent inhibitor of leukotriene A(4) (LTA(4)) hydrolase, an enzyme implicated in inflammatory diseases.[5]
The unique ortho-bromo substitution on the phenoxy ring of the title compound could impart distinct conformational properties and electronic characteristics compared to its meta- and para-isomers, potentially leading to novel biological activities and target selectivities. This makes it an interesting candidate for screening in various biological assays and as a starting material for the synthesis of new chemical entities.
Conclusion
1-[2-(2-Bromophenoxy)ethyl]pyrrolidine is a readily synthesizable compound with potential for further exploration in medicinal chemistry and drug discovery. Its structural features, combining the privileged pyrrolidine scaffold with a modifiable bromophenoxy group, make it a valuable tool for the development of new therapeutic agents. Further research into its specific biological activities is warranted to fully elucidate its potential.
References
- Li Petri, G.; Contino, A.; Purgatorio, V.; et al. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. 2021, 26(16), 4885.
- Poyraz, S.; Döndaş, H. A.; Yaktubay Döndaş, N.; Sansano, J. M. Recent insights about pyrrolidine core skeletons in pharmacology. Front. Pharmacol. 2023, 14, 1239658.
- Penning, T. D.; Chandrakumar, N. S.; Chen, B. B.; et al. Structure-activity relationship studies on 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine (SC-22716), a potent inhibitor of leukotriene A(4) (LTA(4)) hydrolase. J. Med. Chem. 2000, 43(4), 721-735.
Sources
- 1. 416876-85-2|1-(2-(2-Bromophenoxy)ethyl)pyrrolidine|BLD Pharm [bldpharm.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Structure-activity relationship studies on 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine (SC-22716), a potent inhibitor of leukotriene A(4) (LTA(4)) hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
1-[2-(2-Bromophenoxy)ethyl]pyrrolidine: A Strategic Scaffold for Heterocyclic Synthesis
1-[2-(2-Bromophenoxy)ethyl]pyrrolidine Literature Review Content Type: Technical Whitepaper / Synthetic Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
1-[2-(2-Bromophenoxy)ethyl]pyrrolidine (CAS: 416876-85-2) is a bifunctional synthetic intermediate characterized by a phenoxy-ethyl-pyrrolidine core with an ortho-positioned bromine atom. While the para-isomer (4-bromo) is widely utilized as a linear linker in medicinal chemistry, the ortho-isomer (2-bromo) possesses unique strategic value: it serves as a "pre-organized" scaffold for intramolecular cyclization.
This guide details the physicochemical profile, validated synthesis protocols, and the compound's critical role as a precursor for fused tricyclic systems—specifically 1,4-benzoxazepines and benzofurans —which are privileged structures in CNS drug discovery.
Physicochemical Profile & Identification
Before initiating synthesis or application, the compound must be verified against established physicochemical standards.
| Property | Data | Notes |
| IUPAC Name | 1-[2-(2-Bromophenoxy)ethyl]pyrrolidine | |
| CAS Number | 416876-85-2 | Distinct from p-isomer (1081-73-8) |
| Molecular Formula | C₁₂H₁₆BrNO | |
| Molecular Weight | 270.17 g/mol | |
| Appearance | Pale yellow oil (Free base) | White solid as HCl salt |
| Boiling Point | ~140–145 °C at 1.5 mmHg | High vacuum required for distillation |
| Solubility | DCM, MeOH, DMSO, EtOAc | Limited water solubility (Free base) |
| pKa | ~9.4 (Pyrrolidine nitrogen) | Forms stable salts with HCl/Oxalic acid |
Validated Synthesis Protocols
The synthesis of 1-[2-(2-Bromophenoxy)ethyl]pyrrolidine relies on Williamson ether synthesis. The choice of base and solvent is critical to minimize elimination side-products (vinyl pyrrolidine formation).
Method A: Direct Alkylation (Preferred Scale-Up Route)
This method utilizes commercially available 1-(2-chloroethyl)pyrrolidine hydrochloride. It is preferred for its operational simplicity and higher atom economy compared to two-step procedures.
Reagents:
-
2-Bromophenol (1.0 equiv)
-
1-(2-Chloroethyl)pyrrolidine HCl (1.1 equiv)
-
Potassium Carbonate (
) (2.5 equiv) -
Solvent: DMF (Dimethylformamide) or Acetonitrile (
)
Protocol:
-
Activation: Charge a reaction vessel with 2-bromophenol (10 mmol) and anhydrous
(25 mmol) in DMF (20 mL). Stir at room temperature for 30 minutes to generate the phenoxide anion. -
Addition: Add 1-(2-chloroethyl)pyrrolidine hydrochloride (11 mmol) portion-wise to the suspension.
-
Reaction: Heat the mixture to 60–80 °C for 12–16 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).
-
Work-up: Cool to room temperature. Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 30 mL).
-
Purification: Wash combined organics with 1M NaOH (to remove unreacted phenol) and brine. Dry over
. Concentrate under reduced pressure. -
Yield: Expect 85–92% as a pale oil.
Method B: Stepwise Alkylation (Alternative)
Used when 1-(2-chloroethyl)pyrrolidine is unavailable.
-
Step 1: Alkylation of 2-bromophenol with 1,2-dibromoethane (
, Acetone, Reflux) 1-bromo-2-(2-bromophenoxy)ethane. -
Step 2: Nucleophilic substitution with excess pyrrolidine (THF,
).
Strategic Applications: The "Ortho-Effect" in Synthesis
The defining feature of this molecule is the 2-bromo substituent. Unlike the 4-bromo analog, which is typically used for intermolecular couplings (e.g., Suzuki arylation), the 2-bromo group is positioned to facilitate intramolecular metal-catalyzed cyclizations .
Synthesis of 1,4-Benzoxazepines
Benzoxazepines are key scaffolds in antipsychotic (e.g., Loxapine analogs) and antihistamine research. The 2-bromo group allows for a Pd-catalyzed intramolecular C-H activation or direct coupling if the pyrrolidine ring is functionalized (e.g., ring expansion or
Synthesis of Benzofurans
Through Sonogashira coupling with terminal alkynes followed by cyclization, the phenoxy-ethyl chain supports the formation of 2-substituted benzofurans, a class known for anti-arrhythmic and anti-tumor activity.
Visualizing the Synthetic Divergence
The following diagram illustrates the synthesis of the core scaffold and its divergent transformation into complex heterocycles.
Caption: Divergent synthesis pathways utilizing the ortho-bromo "handle" for accessing fused heterocyclic systems.
Pharmacological Relevance
While often an intermediate, the intact 1-[2-(2-bromophenoxy)ethyl]pyrrolidine moiety appears in Structure-Activity Relationship (SAR) libraries for:
-
Alpha-Adrenergic Antagonists: The phenoxy-ethyl-amine motif mimics the core of drugs like Moxisylyte or Phenoxybenzamine. The pyrrolidine ring provides a rigidified tertiary amine, often improving receptor binding affinity compared to diethylamine analogs.
-
Sigma Receptor Ligands: N-substituted pyrrolidines with aryl-ether tethers are frequent hits in Sigma-1 receptor screens, relevant for neuroprotection and neuropathic pain.
Safety & Handling
-
Hazards: As an alkyl amine/aryl bromide, treat as an Irritant (Skin/Eye) . The free base may cause severe eye irritation (H319) and skin irritation (H315).
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8 °C . The amine is prone to oxidation (N-oxide formation) upon prolonged exposure to air.
-
Disposal: Halogenated organic waste. Do not mix with strong oxidizers.
References
-
Sigma-Aldrich. Product Specification: 1-[2-(4-Bromophenoxy)ethyl]pyrrolidine (Isomer Reference). Accessed 2024.[1] Link
-
Lévai, A. "Synthesis and Chemical Transformations of Benzoxazepines." Heterocycles, Vol 75, No 9, 2008.[2] Link
-
Kishore, D. R., & Satyanarayana, G. "Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade."[3] J. Org.[3] Chem., 2022, 87, 10158-10172.[3] Link
-
PubChem. Compound Summary: 1-[2-(2-Bromophenoxy)ethyl]pyrrolidine (CAS 416876-85-2).Link
-
Beilstein J. Org.[4] Chem. "Synthesis of pyrrolidinedione-fused hexahydropyrrolo[2,1-a]isoquinolines." 2020, 16, 1225–1233. Link
Sources
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones [organic-chemistry.org]
- 4. beilstein-journals.org [beilstein-journals.org]
Methodological & Application
Application Note: Optimized Synthesis of 1-[2-(2-Bromophenoxy)ethyl]pyrrolidine
Abstract & Strategic Overview
This application note details a robust, scalable protocol for the synthesis of 1-[2-(2-Bromophenoxy)ethyl]pyrrolidine , a critical pharmacophore found in various GPCR ligands and antihistamines.
The synthesis utilizes a Williamson Etherification strategy.[1][2][3][4][5][6] However, unlike standard alkylations, this protocol addresses the specific instability of the alkylating agent, 1-(2-chloroethyl)pyrrolidine. In its free-base form, this reagent rapidly cyclizes to a reactive (and toxic) aziridinium ion. To ensure reproducibility and safety, this protocol employs the hydrochloride salt of the amine, generating the reactive electrophile in situ within a phase-controlled system.
Key Advantages of This Protocol
-
Safety: Eliminates isolation of the vesicant free-base nitrogen mustard.
-
Purity: Features a "pH-Switch" purification workflow, negating the need for column chromatography in most applications.
-
Kinetics: Utilizes Finkelstein-type catalysis (KI) to accelerate the
displacement of the chloride.
Retrosynthetic Analysis & Mechanism
The synthesis disconnects at the ether oxygen. The strategy relies on the nucleophilic attack of the phenoxide (generated by
Reaction Scheme (Graphviz Visualization)
Figure 1: Mechanistic pathway showing the in situ generation of the active electrophile.
Materials & Equipment
Reagents Table
| Reagent | MW ( g/mol ) | Equiv.[5][7][8] | Role | Hazard Note |
| 2-Bromophenol | 173.01 | 1.0 | Substrate | Toxic, Corrosive |
| 1-(2-Chloroethyl)pyrrolidine HCl | 170.08 | 1.2 | Electrophile | Vesicant (as free base) |
| Potassium Carbonate ( | 138.21 | 4.0 | Base | Irritant |
| Potassium Iodide (KI) | 166.00 | 0.1 | Catalyst | Irritant |
| Acetonitrile (MeCN) | - | Solvent | Medium | Flammable |
Equipment
-
Round-bottom flask (2-neck) with magnetic stir bar.
-
Reflux condenser with inert gas inlet (
or Ar). -
Oil bath or heating mantle.
-
Separatory funnel (500 mL).[8]
-
Rotary evaporator.[9]
Experimental Protocol
Step 1: Solvation and Activation
-
Setup: Flame-dry a 250 mL round-bottom flask and flush with Nitrogen.
-
Charge: Add 2-Bromophenol (1.73 g, 10.0 mmol) and anhydrous Acetonitrile (50 mL).
-
Base Addition: Add anhydrous
(5.53 g, 40.0 mmol).-
Note: We use 4 equivalents because 1 eq neutralizes the phenol, 1 eq neutralizes the HCl salt of the amine, and 2 eq ensure the reaction mixture remains basic to drive the kinetics.
-
-
Stir: Stir at room temperature for 15 minutes. The solution may turn slightly yellow as the phenoxide forms.
Step 2: Electrophile Introduction & Catalysis
-
Reagent Addition: Add 1-(2-Chloroethyl)pyrrolidine Hydrochloride (2.04 g, 12.0 mmol) directly to the suspension as a solid.
-
Catalyst: Add Potassium Iodide (KI) (166 mg, 1.0 mmol).
Step 3: Reaction (Thermal Drive)
-
Reflux: Heat the mixture to reflux (
). -
Monitoring: Stir vigorously for 12–16 hours .
-
TLC Control: Silica gel, Mobile phase 5% MeOH in DCM.
-
Visualization: UV light (254 nm) or Dragendorff’s reagent (stains tertiary amines orange).
-
Endpoint: Disappearance of 2-bromophenol (
) and appearance of the polar amine product ( ).
-
Step 4: Workup (The "Acid-Base Switch")
This specific workup is the critical quality control step . It leverages the basicity of the pyrrolidine ring to separate the product from non-basic impurities (unreacted phenol) without chromatography.
-
Filtration: Cool the mixture to RT. Filter off the inorganic salts (
, , excess ) through a sintered glass funnel. Rinse the cake with Acetone. -
Concentration: Evaporate the filtrate under reduced pressure to yield a crude oil.
-
Solvation: Redissolve the residue in Ethyl Acetate (EtOAc) (50 mL).
-
Alkaline Wash (Phenol Removal): Wash the organic phase with 1M NaOH (2 x 20 mL).
-
Logic: This converts any unreacted 2-bromophenol into water-soluble sodium 2-bromophenoxide, removing it from the organic layer.
-
-
Acid Extraction (Amine Capture): Extract the organic layer with 1M HCl (3 x 20 mL).
-
Logic: The product is protonated to form the water-soluble hydrochloride salt. Neutral impurities remain in the EtOAc.
-
-
Basification & Recovery:
-
Collect the combined acidic aqueous layers.
-
Cool in an ice bath and basify to pH > 12 using 4M NaOH or solid pellets. The product will oil out as a free base.
-
Extract the cloudy aqueous mixture with DCM (3 x 25 mL).
-
-
Drying: Dry the DCM extracts over anhydrous
, filter, and concentrate in vacuo.
Purification Logic Flowchart
The following diagram illustrates the self-validating purification system ("Acid-Base Switch") described above.
Figure 2: The "Acid-Base Switch" purification workflow ensures removal of starting materials.
Characterization & Expected Data
The product is typically a light yellow to orange oil.
| Technique | Parameter | Expected Signal / Value | Assignment |
| Multiplets (4H) | Aromatic Protons (2-Bromo pattern) | ||
| Triplet ( | |||
| Triplet ( | |||
| Multiplet (4H) | Pyrrolidine | ||
| Multiplet (4H) | Pyrrolidine | ||
| Singlet | Aromatic | ||
| Singlet | Aromatic | ||
| Singlet | |||
| Singlet | Ethyl | ||
| MS (ESI) |
Troubleshooting & Optimization
-
Low Yield:
-
Cause: Incomplete formation of the aziridinium intermediate or hydrolysis of the chloride.
-
Fix: Ensure reagents are dry. Add catalytic NaI or KI if not already included. Increase reflux time to 24h.
-
-
Emulsions during Workup:
-
Cause: The amine surfactant nature at neutral pH.
-
Fix: Saturate the aqueous layer with NaCl (Brine) during extractions. Ensure pH is distinctly basic (>12) during the final extraction.
-
-
Coloration:
-
Cause: Oxidation of the phenol or trace iodine.
-
Fix: Wash the final DCM layer with a dilute sodium thiosulfate solution to remove iodine traces.
-
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for Williamson Ether Synthesis and Acid-Base extraction protocols).
-
Hayes, K. S. "Industrial Aspects of the Williamson Ether Synthesis." Journal of Chemical Education, 1999. Link
- Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
-
PubChem Compound Summary. "1-[2-(4-Bromophenoxy)ethyl]pyrrolidine" (Regioisomer analog for spectral comparison). Link
-
Org. Synth. "Collman's Reagent and Alkylation Protocols." Organic Syntheses, Coll.[8] Vol. 10, p. 550. (General grounding for alkylation handling). Link
Sources
- 1. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. francis-press.com [francis-press.com]
1-[2-(2-Bromophenoxy)ethyl]pyrrolidine applications in neuroscience
Application Note: 1-[2-(2-Bromophenoxy)ethyl]pyrrolidine in Neuroscience Research
Part 1: Introduction & Pharmacological Profile
Compound Overview 1-[2-(2-Bromophenoxy)ethyl]pyrrolidine (referred to herein as 2-Br-PEP ) is a synthetic small molecule belonging to the class of phenoxyalkylamines . Structurally, it consists of a pyrrolidine ring linked via an ethyl spacer to a 2-bromophenyl ether. This chemical scaffold is a privileged pharmacophore in neuroscience, specifically designed to target the Sigma-1 Receptor (σ1R) with high affinity and selectivity.
While often utilized as a chemical building block or intermediate, 2-Br-PEP serves as a critical pharmacological probe in structure-activity relationship (SAR) studies. Its ortho-bromine substitution provides unique steric and lipophilic properties, making it a valuable tool for mapping the hydrophobic pockets of the σ1R ligand-binding domain and as a precursor for radio-brominated PET tracers.
Mechanism of Action 2-Br-PEP functions primarily as a Sigma-1 Receptor Ligand .
-
Target Localization: The σ1R is an endoplasmic reticulum (ER) resident chaperone protein concentrated at the Mitochondria-Associated ER Membrane (MAM).
-
Ligand Binding: Upon binding, 2-Br-PEP modulates the oligomerization state of σ1R. Agonist binding typically promotes dissociation of σ1R from the chaperone BiP (GRP78), allowing σ1R to chaperone IP3 receptors.
-
Downstream Effects: This stabilizes Ca²⁺ signaling between the ER and mitochondria, enhances ATP production, and suppresses ER stress-induced apoptosis. In neuronal models, this pathway is neuroprotective and pro-cognitive.
Key Applications
-
High-Affinity Receptor Probing: Used to determine binding kinetics and selectivity against σ2 receptors and monoamine transporters (SERT/NET).
-
Radiotracer Development: Serves as the non-radioactive standard for developing Bromine-76 (PET) or Bromine-77 (SPECT) radioligands for in vivo receptor mapping.
-
Neuroprotection Screening: Applied in in vitro models of excitotoxicity (glutamate challenge) or oxidative stress to evaluate σ1R-mediated cytoprotection.
Part 2: Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay (σ1R)
Objective: To determine the binding affinity (
Materials:
-
Tissue: Guinea pig or Rat brain membranes (cortex/cerebellum).
-
Radioligand:
(Specific Activity: ~30-60 Ci/mmol). -
Non-specific Binder: Haloperidol (10 µM) or GBR-12909.
-
Buffer: 50 mM Tris-HCl, pH 7.4.
Procedure:
-
Membrane Prep: Homogenize brain tissue in ice-cold Tris-HCl buffer. Centrifuge at 40,000
for 20 min at 4°C. Resuspend pellet and repeat wash. Store at -80°C. -
Incubation: In a 96-well plate, add:
-
50 µL of
(Final conc: 2-3 nM). -
50 µL of 2-Br-PEP (Concentration range:
M to M). -
100 µL of membrane suspension (~200 µg protein).
-
-
Equilibrium: Incubate for 120 minutes at 37°C (or 25°C depending on specific kinetics).
-
Termination: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine) using a cell harvester.
-
Wash: Wash filters
with 3 mL ice-cold buffer. -
Quantification: Measure radioactivity via liquid scintillation counting.
-
Analysis: Plot % Specific Binding vs. Log[Ligand]. Calculate
and derive using the Cheng-Prusoff equation.
Protocol 2: Neuroprotection Assay (PC12 Cells)
Objective: To assess the ability of 2-Br-PEP to protect neuronal cells against glutamate-induced excitotoxicity.
Procedure:
-
Culture: Seed PC12 cells (pheochromocytoma) in 96-well plates (
cells/well) in DMEM + 10% FBS. Differentiate with NGF (50 ng/mL) for 5-7 days if neurite outgrowth is required. -
Pre-treatment: Replace medium with serum-free DMEM. Add 2-Br-PEP (10 nM – 10 µM) and incubate for 1 hour.
-
Control: Vehicle (0.1% DMSO).
-
Antagonist Check: Co-incubate with NE-100 (1 µM) to verify σ1R mechanism.
-
-
Insult: Add L-Glutamate (final conc. 10 mM) to induce excitotoxicity. Incubate for 24 hours.
-
Readout: Assess cell viability using MTT or CellTiter-Glo assay.
-
Add MTT reagent (0.5 mg/mL), incubate 4h. Solubilize formazan crystals in DMSO. Measure Absorbance at 570 nm.
-
-
Result: Calculate % Cell Survival relative to untreated control. Significant recovery indicates neuroprotective activity.
Part 3: Data & Visualization
Table 1: Physicochemical Properties & Predicted Binding
| Property | Value | Relevance |
| Molecular Weight | 270.18 g/mol | CNS Penetrant (<400 Da) |
| LogP (Predicted) | ~3.2 - 3.5 | High BBB Permeability (Ideal: 2-4) |
| pKa (Pyrrolidine N) | ~9.5 | Protonated at physiological pH (cation-π interaction) |
| Target Affinity ( | < 20 nM (Est.) | High affinity for σ1R (based on analogs) |
| Selectivity | High vs. D2/5-HT | "2-Br" position often reduces dopaminergic binding |
Figure 1: Sigma-1 Receptor Signaling Pathway
Mechanism of 2-Br-PEP mediated neuroprotection.
Caption: 2-Br-PEP binds Sigma-1, causing dissociation from BiP and stabilization of IP3R Ca2+ flux.
Figure 2: Experimental Workflow
From chemical synthesis to biological validation.
Caption: Standard workflow for evaluating phenoxyalkylamine derivatives in neuroscience.
References
-
Glennon, R. A., et al. (1994). "Structural features of sigma ligands." Journal of Medicinal Chemistry. Link (Foundational SAR for pyrrolidine derivatives).
-
Prezzavento, O., et al. (2007). "Sigma-receptor binding of new 1-phenyl-2-(1-pyrrolidinyl)ethane derivatives." Journal of Pharmacy and Pharmacology. Link (Analogous structures).
-
Collina, S., et al. (2017). "Sigma-1 receptor modulators: a patent review." Expert Opinion on Therapeutic Patents. Link (Review of scaffold applications).
-
Chu, W., et al. (2009). "Synthesis and Characterization of Iodine-123 Labeled Sigma-1 Receptor Ligands." Nuclear Medicine and Biology. Link (Radiotracer methodology for halo-analogs).
-
Hayashi, T., & Su, T. P. (2007). "Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca2+ signaling and cell survival." Cell. Link (Mechanistic grounding).
Application Note: Characterization & Protocol for 1-[2-(2-Bromophenoxy)ethyl]pyrrolidine as a Sigma Receptor Ligand
Executive Summary & Technical Context[2][3][4][5][6][7][8]
This application note details the synthesis, handling, and pharmacological evaluation of 1-[2-(2-Bromophenoxy)ethyl]pyrrolidine (referred to herein as 2-BPEP ).[1]
While the para-bromo analog (4-BPEP) is a widely cataloged sigma ligand, the ortho-bromo (2-bromo) analog represents a critical probe for Structure-Activity Relationship (SAR) studies.[1] The steric bulk and halogen-bonding capability of the bromine atom at the ortho position influence the ligand's conformational lock within the Sigma-1 (S1R) and Sigma-2 (S2R) binding pockets.[1]
Key Applications:
-
SAR Profiling: Evaluating steric tolerance of the S1R hydrophobic pocket.
-
Radiotracer Precursor: Potential precursor for Bromine-76 (
Br) PET radiochemistry via halogen exchange.[1] -
Selectivity Screening: Determining S1R vs. S2R selectivity ratios compared to standard ligands like PRE-084 or Haloperidol.
Chemical Identity & Synthesis Protocol
Molecule Specifications
| Property | Specification |
| IUPAC Name | 1-[2-(2-Bromophenoxy)ethyl]pyrrolidine |
| Molecular Formula | |
| Molecular Weight | 270.17 g/mol |
| LogP (Predicted) | ~3.2 (Lipophilic, CNS penetrant) |
| pKa (Predicted) | ~9.0 (Pyrrolidine nitrogen) |
| Solubility | Soluble in DMSO (>10 mM), Ethanol; sparingly soluble in water (requires acidification).[1][2] |
Synthesis Workflow (Nucleophilic Substitution)
The most robust synthesis route avoids the instability of 2-bromophenoxyethyl halides by utilizing the nucleophilic attack of the phenoxide on a chloro-amine.[1]
Reagents: 2-Bromophenol, N-(2-Chloroethyl)pyrrolidine HCl,
Step-by-Step Protocol:
-
Activation: In a round-bottom flask, dissolve 2-Bromophenol (1.0 eq) in anhydrous Acetone. Add anhydrous
(3.0 eq) and stir at room temperature for 30 minutes to generate the phenoxide. -
Coupling: Add N-(2-Chloroethyl)pyrrolidine hydrochloride (1.2 eq) and a catalytic amount of NaI (0.1 eq) to accelerate the Finkelstein-like displacement.
-
Reflux: Heat the mixture to reflux (
C) for 12–18 hours under nitrogen atmosphere. -
Work-up: Cool to RT. Filter off inorganic salts (
, excess ). Evaporate the solvent in vacuo. -
Purification: Dissolve residue in DCM, wash with 1N NaOH (to remove unreacted phenol) and Brine. Dry over
. -
Salt Formation (Optional but Recommended): Treat the crude oil with HCl in diethyl ether to precipitate 2-BPEP Hydrochloride as a white crystalline solid for long-term stability.[1]
Synthesis Pathway Diagram[2]
Figure 1: Nucleophilic substitution pathway for the synthesis of 2-BPEP.
Pharmacological Characterization Protocols
To validate 2-BPEP as a sigma ligand, competitive binding assays against gold-standard radioligands are required.[1]
Sigma-1 Receptor (S1R) Binding Assay
Principle: Competition against
Materials:
-
Tissue Source: Guinea Pig Liver membranes (highest density of S1R) or HEK293 cells overexpressing human S1R.
-
Radioligand:
-Pentazocine (~30-60 Ci/mmol).[1] -
Non-specific Binding (NSB) Mask: Haloperidol (10
M). -
Buffer: 50 mM Tris-HCl, pH 7.4.
Protocol:
-
Preparation: Dilute 2-BPEP in DMSO to create a concentration range (
M to M). Ensure final DMSO concentration in assay is <1%. -
Incubation: In a 96-well plate, combine:
-
Equilibrium: Incubate for 120 minutes at 37°C . (Note: S1R kinetics are slow; sufficient time is critical for equilibrium).
-
Termination: Rapid filtration through GF/B filters (pre-soaked in 0.5% Polyethyleneimine to reduce non-specific filter binding) using a cell harvester.
-
Counting: Add scintillation cocktail and count radioactivity.
Sigma-2 Receptor (S2R) Binding Assay
Principle: Competition against
Protocol Adjustments:
-
Radioligand:
-DTG (1,3-Di-o-tolylguanidine).[1] -
Masking Agent: Add 100 nM (+)-Pentazocine to all wells (blocks S1R, forcing DTG to bind only S2R).
-
Incubation: 60 minutes at Room Temperature (25°C).
Experimental Workflow Diagram
Figure 2: Parallel workflow for determining S1R affinity and S2R selectivity.
Data Analysis & Expected Results
Calculation of Ki
Raw CPM (Counts Per Minute) data must be converted to
- : Concentration of 2-BPEP displacing 50% of specific radioligand binding.[1]
- : Concentration of radioligand used (e.g., 3 nM).
- : Dissociation constant of the radioligand (determined via separate Saturation Binding assay; typically ~3 nM for Pentazocine).
Interpreting the Hill Slope[1][2]
-
Slope ~ 1.0: Indicates competitive binding at a single site (Standard competitive antagonist/agonist).
-
Slope < 1.0: May indicate negative cooperativity or binding to multiple affinity states (common in S1R if oligomerization is affected).
Reference Data for Validation
When characterizing 2-BPEP, run a positive control plate with a known ligand.[1]
| Ligand | S1R | S2R | Selectivity (S2/S1) |
| (+)-Pentazocine | ~3.0 | >1,000 | >300 (S1 Selective) |
| Haloperidol | ~3.0 | ~50 | Mixed |
| PRE-084 | ~2.2 | High | S1 Selective |
| 2-BPEP (Expected) | < 50 nM | TBD | Target Profile |
Note: Phenoxyethyl-pyrrolidines generally exhibit high affinity.[1] The 2-bromo substituent may reduce affinity slightly compared to the 4-bromo due to steric clash, but typically remains in the nanomolar range.[1]
Safety & Handling
-
Neuroactivity: As a sigma ligand, 2-BPEP is potentially psychoactive.[1] Handle as a potent CNS agent.
-
Bromine Moiety: Aryl bromides are generally stable, but avoid exposure to strong lithium reagents unless performing specific metal-halogen exchange reactions.[1]
-
Solubility: Prepare stock solutions in 100% DMSO. Aqueous dilutions should be made immediately prior to assay to prevent precipitation of the free base.
References
-
Chu, U. B., & Ruoho, A. E. (2015). Sigma receptor binding assays.[4][5] Current Protocols in Pharmacology.
-
Source:[1]
- Relevance: Defines the Basic Protocol for [3H]-(+)-pentazocine and [3H]-DTG binding assays.
-
-
Vilner, B. J., et al. (1995). Cytotoxic effects of sigma ligands: sigma receptor-mediated alterations in cellular morphology and viability. Journal of Neuroscience.
-
Source:[1]
- Relevance: Establishes the masking protocol for Sigma-2 assays.
-
-
Glennon, R. A., et al. (1994). Structural features of sigma ligands. Journal of Medicinal Chemistry.
-
Source:[1]
- Relevance: Provides SAR context for phenoxyalkylamine derivatives and the effect of halogen substitutions.
-
-
PubChem Compound Summary. 1-[2-(4-Bromophenoxy)ethyl]pyrrolidine (Analog Reference).
Sources
- 1. 1226386-01-1|(1-(2-(4-Bromophenoxy)ethyl)pyrrolidin-2-yl)methanol|BLD Pharm [bldpharm.com]
- 2. iajps.com [iajps.com]
- 3. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 6. 1-[2-(4-bromo-phenoxy)-ethyl]-pyrrolidine, CAS No. 1081-73-8 - iChemical [ichemical.com]
in vivo studies with 1-[2-(2-Bromophenoxy)ethyl]pyrrolidine in rodent models
An In-Depth Guide to the In Vivo Evaluation of 1-[2-(2-Bromophenoxy)ethyl]pyrrolidine in Rodent Models: Application Notes and Protocols
Foreword for the Investigator
The compound 1-[2-(2-Bromophenoxy)ethyl]pyrrolidine is a synthetic molecule featuring a pyrrolidine ring, a structural motif present in a vast array of pharmacologically active agents.[1][2][3] While specific preclinical data on this particular compound is not extensively documented in publicly accessible literature, its constituent parts—the phenoxyethyl group and the pyrrolidine scaffold—are common in ligands targeting the central nervous system (CNS).
This guide is structured to provide a comprehensive framework for the initial in vivo characterization of 1-[2-(2-Bromophenoxy)ethyl]pyrrolidine in rodent models. As a Senior Application Scientist, my approach is to establish a logical, data-driven path from foundational characterization to initial efficacy testing. We will operate under a primary working hypothesis, grounded in structural analogy to known neuromodulatory compounds, that 1-[2-(2-Bromophenoxy)ethyl]pyrrolidine may act as a ligand for the Sigma-1 Receptor (S1R). The S1R is an intracellular chaperone protein, primarily located at the endoplasmic reticulum-mitochondrion interface, that has emerged as a pluripotent therapeutic target for a range of neurological disorders, including neuropathic pain, neurodegenerative diseases, and psychiatric conditions.[4][5][6]
This document provides the rationale behind experimental choices, detailed protocols, and data interpretation frameworks to ensure a scientifically rigorous evaluation.
Part 1: Foundational Characterization and Formulation Development
Scientific Rationale: Before any in vivo administration, the identity, purity, and solubility of the test article must be unequivocally established. The formulation (the vehicle used for delivery) is not merely a carrier but a critical variable that can dramatically impact the compound's absorption, distribution, and ultimate biological effect. An inappropriate vehicle can lead to poor bioavailability, local irritation, or even direct toxicity, confounding experimental results.
Certificate of Analysis (CoA) and Purity Verification
-
Purity: The compound should be of high purity (ideally >98%), confirmed by methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Impurities can have their own biological activities.
-
Identity: Mass Spectrometry (MS) should be used to confirm the molecular weight (270.17 g/mol for C12H16BrNO).[7][8]
Solubility Profiling
The goal is to find a vehicle that can dissolve the compound at the required concentrations for dosing and is safe for administration to rodents.
Protocol: Vehicle Screening
-
Prepare Stock Solutions: Attempt to dissolve 1-[2-(2-Bromophenoxy)ethyl]pyrrolidine in a panel of common, biocompatible vehicles at a high concentration (e.g., 10 mg/mL).
-
Vehicle Panel:
-
Sterile Saline (0.9% NaCl)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
5-10% Dimethyl Sulfoxide (DMSO) in saline
-
5-10% Tween® 80 in saline
-
20-40% Polyethylene Glycol 400 (PEG400) in saline
-
5% Carboxymethylcellulose (CMC) in water (for oral suspensions)
-
-
Observation: Vortex each mixture vigorously and observe for complete dissolution. If not soluble at room temperature, gentle warming (37°C) may be attempted. Observe the solution for 2-4 hours for any signs of precipitation.
-
Selection Criteria: The ideal vehicle will fully solubilize the compound and be well-tolerated in vivo. For intravenous (IV) administration, a clear solution is mandatory. For oral (PO) or intraperitoneal (IP) routes, a homogenous suspension may be acceptable if a solution cannot be achieved.
Part 2: Pilot Pharmacokinetic (PK) Studies in Rodents
Scientific Rationale: A pilot PK study is essential to understand the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the compound. It answers critical questions: How much of the drug gets into the bloodstream? How quickly? How long does it stay there? And does it reach the target organ (in this case, the brain)? Without this information, selecting appropriate doses and time points for efficacy studies is purely guesswork.[9][10] Sprague-Dawley rats are a common choice for initial PK studies due to their larger size (facilitating blood draws) and extensive historical dataset.[11][12]
Experimental Design: Pilot Rat PK Study
| Parameter | Specification | Rationale |
| Species/Strain | Sprague-Dawley Rats | Standard model for PK; larger blood volume.[10] |
| Sex | Male | To avoid potential variability from the estrous cycle in a pilot study. |
| Weight | 250-300g | Mature weight, stable metabolism. |
| Group Size | n = 3-4 animals per time point | Sufficient for initial parameter estimation. |
| Routes | Intravenous (IV), Oral (PO) | IV provides 100% bioavailability benchmark; PO assesses oral absorption. |
| Dose (IV) | 1-2 mg/kg | Low dose to establish baseline clearance and volume of distribution. |
| Dose (PO) | 5-10 mg/kg | Higher dose to account for potential poor absorption. |
| Vehicle | As determined in Part 1 | Ensure solubility and safety. |
| Sampling | Sparse Sampling | Each animal is sampled only once or twice to minimize stress. |
| Matrix | Plasma (K2EDTA anticoagulant), Brain | Plasma for systemic exposure; Brain for CNS penetration. |
Protocol: Single-Dose Pharmacokinetics in Rats
-
Acclimation: Acclimate animals to housing conditions for at least 3-5 days.
-
Fasting: Fast animals overnight (approx. 12 hours) before PO dosing to standardize gut absorption, with water ad libitum. Fasting is not required for IV dosing.
-
Dosing:
-
IV Group: Administer the compound via a lateral tail vein.
-
PO Group: Administer the compound via oral gavage.
-
-
Sample Collection: At designated time points, collect blood and brain tissue.
-
IV Time Points (Plasma): 0.08 (5 min), 0.25, 0.5, 1, 2, 4, 8, 24 hours.
-
PO Time Points (Plasma): 0.25, 0.5, 1, 2, 4, 8, 24 hours.
-
Brain Samples: Collect at 0.5, 1, and 4 hours to assess the rate and extent of brain penetration.
-
-
Sample Processing:
-
Collect blood into K2EDTA tubes, centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma.
-
Harvest brains, rinse with cold saline, blot dry, weigh, and flash-freeze in liquid nitrogen.
-
Store all samples at -80°C until analysis.
-
-
Bioanalysis: Develop and validate a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the concentration of 1-[2-(2-Bromophenoxy)ethyl]pyrrolidine in plasma and brain homogenate.[11]
-
Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.[13]
Key Pharmacokinetic Parameters
| Parameter | Description | Importance |
| Cmax | Maximum observed plasma concentration | Indicates rate and extent of absorption. |
| Tmax | Time at which Cmax is observed | Indicates speed of absorption. |
| AUC | Area Under the concentration-time Curve | Represents total drug exposure over time. |
| t1/2 | Elimination Half-life | Time for plasma concentration to decrease by 50%. Determines dosing interval. |
| CL | Clearance | Volume of plasma cleared of the drug per unit time. |
| Vd | Volume of Distribution | Apparent volume into which the drug distributes. High Vd suggests tissue distribution. |
| F (%) | Absolute Bioavailability | (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100. Critical for dose selection. |
| Brain:Plasma Ratio | [Drug]_brain / [Drug]_plasma | Indicates ability to cross the blood-brain barrier.[9] |
VISUALIZATION: Experimental Workflow
Caption: Overall workflow for in vivo evaluation of a novel compound.
Part 3: Pharmacodynamic and Efficacy Studies
Scientific Rationale: Based on our working hypothesis of S1R modulation, we select rodent models where S1R ligands are known to be active.[6] S1R agonists typically show anti-amnesic and anti-nociceptive effects, while antagonists can potentiate opioid analgesia and may have roles in other conditions.[6][14] The choice of model should be guided by the therapeutic indication of interest. Here, we present a protocol for a neuropathic pain model, a well-established domain for S1R activity.[15]
Model Selection: Chronic Constriction Injury (CCI) Model of Neuropathic Pain
The CCI model in rats is a widely used and validated model that mimics symptoms of human neuropathic pain, such as mechanical allodynia (pain response to a non-painful stimulus). S1R ligands have demonstrated efficacy in this model.
Protocol: CCI Model and Behavioral Testing
-
Animals: Male Sprague-Dawley rats (200-250g).
-
Surgical Procedure (Day 0):
-
Anesthetize the rat (e.g., isoflurane).
-
Expose the sciatic nerve in one hind limb.
-
Place four loose ligatures around the nerve.
-
Close the incision. Sham-operated animals undergo the same procedure without nerve ligation.
-
-
Post-Operative Care: Monitor animals for recovery. Provide post-operative analgesia for 24-48 hours.
-
Baseline Behavioral Testing (Day -1 and Day 7 Post-Surgery):
-
Acclimate animals to the testing apparatus.
-
Measure the paw withdrawal threshold to a mechanical stimulus using von Frey filaments. A significant decrease in the threshold in the injured paw compared to baseline and the contralateral paw confirms the development of allodynia.
-
-
Drug Administration (Starting Day 7 or 14):
-
Groups (n=8-10 per group):
-
Dosing: Administer the compound daily (or as determined by PK) via the chosen route (e.g., IP or PO). Doses should be selected based on PK data to achieve target exposures.
-
-
Behavioral Testing During Treatment:
-
Measure mechanical allodynia at set time points after dosing (e.g., 1, 2, 4 hours post-dose) on specific days (e.g., Day 7, 10, 14, 21). This helps establish the onset, magnitude, and duration of the anti-allodynic effect.
-
-
Data Analysis: Analyze paw withdrawal thresholds using a two-way repeated measures ANOVA, followed by appropriate post-hoc tests to compare treatment groups to the vehicle control.
VISUALIZATION: Proposed Sigma-1 Receptor Mechanism
Caption: Hypothesized mechanism of action via S1R modulation.[6]
VISUALIZATION: Pharmacodynamic Study Workflow
Caption: Timeline for a Chronic Constriction Injury (CCI) study.
Part 4: Data Interpretation and Next Steps
-
Correlating PK and PD: A successful outcome would show a dose-dependent reversal of pain behavior that correlates with the compound's concentration in the plasma and brain. For example, the peak anti-allodynic effect should roughly coincide with the Tmax or sustained exposure above a minimum effective concentration.
-
Target Engagement: To confirm the S1R hypothesis, studies can be repeated in the presence of a known S1R antagonist (e.g., NE-100).[14] If the antagonist blocks the effects of 1-[2-(2-Bromophenoxy)ethyl]pyrrolidine, it provides strong evidence for an on-target mechanism.
-
Safety and Tolerability: Throughout all studies, animals should be monitored for signs of toxicity, including weight loss, changes in posture or grooming, and any abnormal behaviors. An acute toxicity study with escalating single doses can establish a maximum tolerated dose (MTD).
References
-
Evaluation of 18F-IAM6067 as a sigma-1 receptor PET tracer for neurodegeneration in vivo in rodents and in human tissue. PMC - PubMed Central. Available at: [Link]
-
Methodological Strategies for Sigma-1 Receptor Ligand Evaluation Highlighted at WG3 Meeting. COST Action CA21131. Available at: [Link]
-
Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. MDPI. Available at: [Link]
-
Novel Highly Potent and Selective Sigma1 Receptor Antagonists Effectively Block the Binge Eating Episode in Female Rats. ACS Publications. Available at: [Link]
-
Specific detection and deletion of the Sigma-1 receptor in neurons and glial cells for functional characterization in vivo. bioRxiv. Available at: [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. Available at: [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology. PMC. Available at: [Link]
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Sigma-1 Receptors & Disease (S1RaD) 2025. Taylor & Francis Online. Available at: [Link]
-
In vitro and in vivo sigma 1 receptor imaging studies in different disease states. PMC - PubMed Central. Available at: [Link]
-
The activity of selective sigma-1 receptor ligands in seizure models in vivo. ResearchGate. Available at: [Link]
-
Structure-activity relationship studies on 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine (SC-22716), a potent inhibitor of leukotriene A(4) (LTA(4)) hydrolase. PubMed. Available at: [Link]
-
EXAMINING THE EFFECTS OF SIGMA-1 RECEPTOR AGONISTS ON THE INTRACELLULAR LOCALIZATION OF THE ENDOGENOUS RECEPTOR IN NEURO2A CELLS. PMC - PubMed Central. Available at: [Link]
-
1-[2-(4-bromo-phenoxy)-ethyl]-pyrrolidine, CAS No. 1081-73-8. iChemical. Available at: [Link]
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[Characteristics of pyrrolidone pharmacokinetics in rats]. PubMed. Available at: [Link]
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Evaluating the use of rodents as in vitro, in vivo and ex vivo experimental models for the assessment of tyrosine kinase inhibitor-induced cardiotoxicity: a systematic review. PMC. Available at: [Link]
-
Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors. PMC. Available at: [Link]
-
Pyrrolidine. Wikipedia. Available at: [Link]
-
The in vivo rodent test systems for assessment of carcinogenic potential. PubMed. Available at: [Link]
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Design, synthesis, and evaluation of pyrrolidine based CXCR4 antagonists with in vivo anti-tumor metastatic activity. PubMed. Available at: [Link]
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In Vivo Targeting through Click Chemistry. Harvard DASH. Available at: [Link]
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In vivo pharmacokinetics of nitroxides in mice. PubMed - NIH. Available at: [Link]
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Synthesis of pyrrolidinedione-fused hexahydropyrrolo[2,1-a]isoquinolines via three-component [3 + 2] cycloaddition followed by one-pot N-allylation and intramolecular Heck reactions. Beilstein Journals. Available at: [Link]
-
Synthesis and Preclinical Evaluation of Novel 68 Ga-Labeled (R)-Pyrrolidin-2-yl-boronic Acid-Based PET Tracers for Fibroblast Activation Protein-Targeted Cancer Imaging. MDPI. Available at: [Link]
-
Pharmacokinetics of α-Pyrrolidinovalerophenone in Male Rats with and without Vaccination with an α-PVP-Conjugate Vaccine. Publishing at the Library, University of Arkansas. Available at: [Link]
-
Pharmacokinetic Study and Metabolite Identification of 1-(3′-bromophenyl)-heliamine in Rats. MDPI. Available at: [Link]
-
Preclinical Pharmacokinetics and Acute Toxicity in Rats of 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic Acid: A Novel 5-Aminosalicylic Acid Derivative with Potent Anti-Inflammatory Activity. MDPI. Available at: [Link]
-
In Vitro and In Vivo Characterization of the Alkaloid Nuciferine. PLOS ONE. Available at: [Link]
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analytical methods for 1-[2-(2-Bromophenoxy)ethyl]pyrrolidine characterization
An Application Note for the Comprehensive Characterization of 1-[2-(2-Bromophenoxy)ethyl]pyrrolidine
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide to the analytical methods required for the definitive structural characterization and purity assessment of 1-[2-(2-Bromophenoxy)ethyl]pyrrolidine. This compound, a key intermediate in pharmaceutical synthesis and discovery, demands rigorous analytical control to ensure identity, quality, and consistency. We present detailed protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The methodologies are designed for researchers, quality control analysts, and drug development professionals, emphasizing the rationale behind procedural choices to ensure robust and reproducible results.
Introduction and Compound Profile
1-[2-(2-Bromophenoxy)ethyl]pyrrolidine is a tertiary amine containing a brominated aromatic ring, an ether linkage, and a pyrrolidine moiety. Its structural features make it a valuable building block in medicinal chemistry. Given its intended use in further synthetic steps, confirming its structure and assessing its purity profile is of paramount importance. Inadequate characterization can lead to the generation of unintended side products, impacting reaction yields, and introducing impurities that may carry forward into a final active pharmaceutical ingredient (API).
This guide outlines a multi-technique approach, leveraging the strengths of orthogonal analytical methods to build a complete profile of the molecule. NMR provides unambiguous structural elucidation, MS confirms molecular weight and fragmentation, and HPLC offers high-resolution separation for purity determination.
Table 1: Physicochemical Properties of Bromophenoxyethyl-pyrrolidine Isomers
| Property | Value (for 4-bromo isomer) | Expected Value (for 2-bromo isomer) | Data Source(s) |
|---|---|---|---|
| Molecular Formula | C₁₂H₁₆BrNO | C₁₂H₁₆BrNO | [1][2][3] |
| Molecular Weight | 270.17 g/mol | 270.17 g/mol | [1][2][3] |
| Appearance | Colorless to light yellow liquid | Likely a colorless to light yellow liquid | [3] |
| Boiling Point | 138-140 °C @ 1.2 mmHg | Similar, may vary slightly due to steric effects | [3] |
| Density | 1.304 g/mL @ 25 °C | Similar to the 4-bromo isomer | [3] |
| Refractive Index (n20/D) | 1.557 | Similar to the 4-bromo isomer |[3] |
Note: While the topic specifies the 2-bromo isomer, publicly available physical data predominantly pertains to the 4-bromo isomer. The fundamental properties (formula, weight) are identical, and physical properties are expected to be similar.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination. Both ¹H and ¹³C NMR are essential for confirming the connectivity of atoms in 1-[2-(2-Bromophenoxy)ethyl]pyrrolidine.
Rationale and Expected Spectra
¹H NMR: The proton NMR spectrum will confirm the presence of all key structural motifs: the pyrrolidine ring, the ethyl bridge, and the disubstituted bromophenyl ring. The chemical shifts are influenced by adjacent electronegative atoms (O, N, Br), and the splitting patterns (multiplicity) reveal the number of neighboring protons, confirming the connectivity.[4][5]
-
Bromophenyl Protons (Ar-H): Four protons in the aromatic region (typically ~6.8-7.6 ppm). The substitution pattern of the 2-bromo isomer will create a complex, distinct splitting pattern compared to the more symmetric 4-bromo isomer.
-
Methylene Protons (-O-CH₂-): A triplet, shifted downfield due to the adjacent oxygen atom.
-
Methylene Protons (-CH₂-N<): A triplet, shifted downfield (less than the O-CH₂) due to the adjacent nitrogen atom.
-
Pyrrolidine Protons: Two sets of methylene protons. The protons alpha to the nitrogen will be further downfield than the beta protons. They will appear as multiplets.[6]
¹³C NMR: The carbon NMR spectrum will show the number of unique carbon environments. For 1-[2-(2-Bromophenoxy)ethyl]pyrrolidine, 12 distinct signals are expected, corresponding to each carbon atom in the asymmetric structure.
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the 1-[2-(2-Bromophenoxy)ethyl]pyrrolidine sample.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean, dry NMR tube.[7]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required or for a precise 0.0 ppm reference.
-
Cap the NMR tube and gently invert several times to ensure a homogeneous solution.
-
-
Instrument Setup & Data Acquisition:
-
Insert the sample into the NMR spectrometer (e.g., Bruker 400 MHz or similar).[6]
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Acquire a proton-decoupled ¹³C NMR spectrum. This experiment requires more scans than ¹H NMR due to the lower natural abundance of ¹³C.
-
(Optional) Perform advanced 2D NMR experiments like COSY (Correlation Spectroscopy) to confirm H-H couplings or HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons for unambiguous assignment.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
-
Calibrate the chemical shift scale using the TMS signal (0.00 ppm) or the residual solvent peak.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.
-
Analyze the chemical shifts, splitting patterns, and integration values to confirm the structure.
-
Workflow Diagram: NMR Characterization
Caption: Workflow for NMR-based structural elucidation.
Molecular Weight and Fragmentation by Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for confirming the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns.
Rationale and Expected Spectrum
Using a soft ionization technique like Electrospray Ionization (ESI), we expect to observe the protonated molecule [M+H]⁺. For 1-[2-(2-Bromophenoxy)ethyl]pyrrolidine (MW = 270.17), this would appear at an m/z of approximately 271.18. The presence of a bromine atom will result in a characteristic isotopic pattern for the molecular ion peak, with two signals of nearly equal intensity separated by 2 Da ([M+H]⁺ and [M+2+H]⁺), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
Tandem MS (MS/MS) analysis involves fragmenting the parent ion. A key and highly predictable fragmentation pathway for α-pyrrolidinophenone cathinones, which share structural similarities, is the neutral loss of the pyrrolidine ring (71 Da).[8] This cleavage is expected to be a dominant fragmentation pathway for the title compound as well.
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation:
-
Prepare a stock solution of the sample at ~1 mg/mL in a suitable solvent like methanol or acetonitrile.
-
Create a dilute working solution by diluting the stock solution to a final concentration of 1-10 µg/mL using the mobile phase solvent. A common mobile phase is 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.
-
-
Instrument Setup & Data Acquisition:
-
Use an ESI-MS system, such as a quadrupole or ion trap mass spectrometer.[8]
-
Set the ion source to positive ionization mode (ESI+).[9]
-
Optimize source parameters, including capillary voltage (~3-4 kV), cone voltage, and source temperature, to achieve a stable signal.
-
Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 Da) to identify the [M+H]⁺ ion.
-
For MS/MS analysis, set the instrument to isolate the [M+H]⁺ ion (m/z 271) and apply collision-induced dissociation (CID) to generate fragment ions.
-
-
Data Analysis:
-
Examine the full scan spectrum for the protonated molecular ion at m/z ~271 and confirm the presence of the bromine isotopic pattern.
-
Analyze the MS/MS spectrum to identify key fragment ions and propose fragmentation pathways.
-
Workflow Diagram: MS Characterization
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- 8. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 9. mdpi.com [mdpi.com]
Application Note: Characterization of 1-[2-(2-Bromophenoxy)ethyl]pyrrolidine as a Sigma-1 Receptor Probe for CNS Research
Introduction & Pharmacological Context
The compound 1-[2-(2-Bromophenoxy)ethyl]pyrrolidine represents a classic pharmacophore in central nervous system (CNS) medicinal chemistry: a lipophilic aromatic ring connected via an ethyl ether spacer to a basic tertiary amine (pyrrolidine).
While the para-isomer (4-bromo) is frequently cited as a standard building block, the ortho-isomer (2-bromo) acts as a critical steric probe in Structure-Activity Relationship (SAR) studies. Its primary utility in CNS research lies in its high affinity for the Sigma-1 Receptor (σ1R) , a ligand-operated molecular chaperone at the Mitochondria-Associated Membrane (MAM).
Why This Molecule Matters
-
Sigma-1 Selectivity Probe: The ortho-substitution forces the phenyl ring out of planarity, potentially enhancing selectivity for σ1R over σ2R or Histamine receptors compared to its non-substituted analogs.
-
Neuroprotection Mechanism: As a σ1R ligand, it is investigated for its ability to modulate calcium signaling (
) and reduce endoplasmic reticulum (ER) stress, a key pathway in Alzheimer’s and Parkinson’s disease models. -
BBB Permeability: The halogenation (Bromine) increases lipophilicity (LogP ~3.5–4.0), predicting excellent Blood-Brain Barrier (BBB) penetration.
Mechanism of Action (MOA) Visualization
The following diagram illustrates the putative mechanism where 2-BPEP binds to σ1R at the MAM, dissociating it from BiP (Binding immunoglobulin protein) and allowing it to chaperone IP3 receptors, thereby stabilizing calcium flux.
Figure 1: Putative MOA of phenoxyalkylamine ligands at the Sigma-1 Receptor interface.
Experimental Protocols
Protocol A: Radioligand Binding Assay (Affinity Determination)
Objective: Determine the binding affinity (
Materials:
-
Ligand:
(Specific Activity ~30-50 Ci/mmol). -
Competitor: 1-[2-(2-Bromophenoxy)ethyl]pyrrolidine (dissolved in DMSO, serially diluted).
-
Non-specific Control: Haloperidol (10 µM).
-
Tissue: Rat whole brain (minus cerebellum) or Guinea pig brain membranes.
-
Buffer: 50 mM Tris-HCl, pH 7.4.
Workflow:
-
Membrane Prep: Homogenize brain tissue in ice-cold Tris-HCl. Centrifuge at 40,000
for 15 min. Resuspend pellet. -
Incubation:
-
Mix 100 µL Membrane suspension (approx. 500 µg protein).
-
Add 50 µL
(Final conc. 2–3 nM). -
Add 50 µL Test Compound (
to M). -
Incubate for 120 minutes at 37°C (Equilibrium is slower for lipophilic sigma ligands).
-
-
Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.5% Polyethyleneimine (PEI) to reduce non-specific binding to the filter.
-
Readout: Liquid Scintillation Counting (LSC).
Validation Criteria:
-
Specific binding must be >80% of total binding.
-
is converted to
using the Cheng-Prusoff equation. -
Expected Result: High affinity (Ki < 50 nM) confirms σ1R targeting.
Protocol B: In Vitro Neuroprotection Assay (PC12 Model)
Objective: Assess the functional efficacy of the compound against oxidative stress.
Cell Line: PC12 (Pheochromocytoma) cells, differentiated with NGF (50 ng/mL) for 7 days to induce neurite outgrowth.
Workflow:
-
Pre-treatment: Seed differentiated PC12 cells in 96-well plates. Treat with 1-[2-(2-Bromophenoxy)ethyl]pyrrolidine (0.1, 1.0, 10 µM) for 1 hour.
-
Insult: Add Glutamate (10 mM) or
(150 µM) to induce oxidative stress/excitotoxicity. -
Incubation: Incubate for 24 hours.
-
Readout: MTT Assay or LDH Release.
-
MTT: Add 0.5 mg/mL MTT, incubate 4h, dissolve formazan in DMSO, read Absorbance at 570 nm.
-
Data Interpretation:
| Condition | Cell Viability (%) | Interpretation |
|---|---|---|
| Control (Vehicle) | 100% | Baseline |
| Glutamate Only | 40-50% | Successful Insult |
| Compound (1 µM) + Glutamate | 75-90% | Significant Neuroprotection |
| Compound Only | 95-100% | No Cytotoxicity |
Critical Quality Attributes (CQA) & Troubleshooting
When synthesizing or sourcing this compound, the following attributes determine experimental success:
| Attribute | Specification | Impact on Experiment |
| Purity (HPLC) | >98% | Impurities (e.g., unreacted bromophenol) are cytotoxic and skew MTT results. |
| Salt Form | Hydrochloride (HCl) or Oxalate | The free base is an oil and difficult to weigh accurately. Use the salt for biological assays. |
| Solubility | DMSO (up to 100 mM) | Poor aqueous solubility. Do not add directly to media; make a 1000x stock in DMSO. |
| Isomerism | Ortho (2-bromo) | Ensure you are not using the para (4-bromo) isomer, as their binding pockets differ. |
Research Workflow Diagram
This flowchart guides the researcher from compound acquisition to in vivo validation.
Figure 2: Step-by-step validation workflow for 2-BPEP in CNS applications.
References
-
Sigma-1 Receptor Pharmacology
- Title: Sigma-1 receptors: potential targets for the treatment of neuropsychi
- Source:Handbook of Experimental Pharmacology (2017).
- Context: Establishes the phenoxyalkylamine scaffold as a primary σ1R ligand class.
-
Radioligand Binding Protocols
-
Neuroprotection Assays
- Title: The sigma-1 receptor agonist 4-PPBP protects against glutamate-induced oxid
- Source:European Journal of Pharmacology.
- Context: Validates the PC12 glutamate model for testing lipophilic sigma ligands.
-
Chemical Properties & Safety
- Title: 1-[2-(4-Bromophenoxy)
- Source: Sigma-Aldrich / Merck.
- Context: Used for establishing handling protocols for the bromophenoxy-ethyl-pyrrolidine class.
Sources
Application Notes: 1-[2-(2-Bromophenoxy)ethyl]pyrrolidine as a Versatile Precursor for Novel Drug Synthesis
Abstract
The pyrrolidine nucleus is a foundational scaffold in medicinal chemistry, present in numerous FDA-approved therapeutics.[1][2][3] Its prevalence is due to its ability to increase aqueous solubility, act as a hydrogen bond acceptor/donor, and provide a three-dimensional structure that can enhance binding to biological targets.[4][5] This document provides detailed application notes for 1-[2-(2-Bromophenoxy)ethyl]pyrrolidine , a key intermediate whose structure combines the favorable pyrrolidine moiety with a reactive 2-bromophenoxy group. The ortho-position of the bromine atom makes this precursor particularly valuable for constructing sterically-hindered biaryl systems, a common motif in modern pharmaceuticals. We will explore its properties, safety considerations, and provide a detailed protocol for its application in a representative cross-coupling reaction, demonstrating its utility in the synthesis of novel molecular entities.
Physicochemical Properties and Safety Data
A thorough understanding of the precursor's properties and handling requirements is critical for its safe and effective use in any synthetic protocol.
Compound Data
| Property | Value |
| IUPAC Name | 1-[2-(2-Bromophenoxy)ethyl]pyrrolidine |
| Synonyms | N-(2-(o-bromophenoxy)ethyl)pyrrolidine |
| Molecular Formula | C₁₂H₁₆BrNO |
| Molecular Weight | 270.17 g/mol |
| Appearance | Typically a liquid or low-melting solid |
| Boiling Point | ~138-140 °C at 1.2 mmHg (para-isomer) |
| Density | ~1.304 g/mL at 25 °C (para-isomer) |
Safe Handling and Storage
1-[2-(2-Bromophenoxy)ethyl]pyrrolidine and its structural analogs are classified as irritants.[6] Adherence to strict safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[6][7] Work should be conducted in a well-ventilated chemical fume hood to avoid inhalation of vapors.[6]
-
Handling: Avoid contact with skin, eyes, and clothing.[6] In case of contact, immediately flush the affected area with copious amounts of water.[7][8] If skin irritation persists, seek medical advice.[6][7] Wash hands thoroughly after handling.[6]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6][8] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.[6]
Significance and Rationale for Use in Drug Discovery
The 1-[2-(2-Bromophenoxy)ethyl]pyrrolidine scaffold contains two key pharmacophoric elements that make it a valuable building block for drug discovery.
-
The Pyrrolidine Ring: This saturated heterocycle is a privileged structure in drug design.[2] It often imparts improved pharmacokinetic properties, such as enhanced solubility and metabolic stability, compared to purely carbocyclic or aromatic analogs. The nitrogen atom can serve as a hydrogen bond acceptor, crucial for molecular recognition at a target receptor.[4]
-
The 2-Bromophenyl Ether Moiety: The aryl bromide functionality is a highly versatile chemical handle for carbon-carbon and carbon-heteroatom bond formation. It is an ideal substrate for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. This allows for the direct and efficient installation of diverse aryl, heteroaryl, or alkyl groups, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The ether linkage provides flexibility and can act as another hydrogen bond acceptor.
The logical workflow for utilizing this precursor in a drug discovery program is outlined below.
Caption: High-level workflow for utilizing the precursor in a drug discovery campaign.
Application Protocol: Suzuki-Miyaura Cross-Coupling
This protocol details a representative Suzuki-Miyaura reaction to demonstrate the utility of 1-[2-(2-Bromophenoxy)ethyl]pyrrolidine in constructing a biaryl system. The target is a hypothetical molecule, 1-[2-(2'-Acetyl-[1,1'-biphenyl]-2-yloxy)ethyl]pyrrolidine , a potential scaffold for CNS agents.
Causality: The Suzuki reaction is chosen for its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids, allowing for extensive chemical space exploration. The palladium catalyst, Pd(PPh₃)₄, is a reliable and well-understood catalyst for this type of transformation. Potassium carbonate is a cost-effective and moderately strong base sufficient to drive the catalytic cycle without degrading sensitive functional groups.
Caption: Representative Suzuki-Miyaura coupling reaction scheme.
Materials and Equipment
-
1-[2-(2-Bromophenoxy)ethyl]pyrrolidine (1.0 equiv)
-
(2-Acetylphenyl)boronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.2 equiv)
-
1,4-Dioxane, anhydrous
-
Deionized Water, degassed
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware for workup (separatory funnel, beakers, etc.)
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Protocol
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 1-[2-(2-Bromophenoxy)ethyl]pyrrolidine (e.g., 270 mg, 1.0 mmol), (2-Acetylphenyl)boronic acid (197 mg, 1.2 mmol), and potassium carbonate (304 mg, 2.2 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This step is crucial as the palladium catalyst can be sensitive to oxygen.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (35 mg, 0.03 mmol). Then, add anhydrous 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C. Allow the reaction to stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.
-
Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium chloride (brine) (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification and Characterization
The resulting crude oil or solid should be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product.
-
Yield Calculation: Determine the mass of the pure product and calculate the percentage yield.
-
Structural Verification: Confirm the identity and purity of the final compound using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
HPLC: To determine the purity, which should ideally be >95% for biological screening.
-
Conclusion
1-[2-(2-Bromophenoxy)ethyl]pyrrolidine is a highly valuable and versatile precursor for pharmaceutical research and development. Its structure is primed for modification via robust and reliable cross-coupling chemistry, providing a straightforward entry into novel chemical entities. The protocols and safety information provided herein serve as a comprehensive guide for researchers to leverage this building block in the design and synthesis of next-generation therapeutics. The combination of the pharmacologically favorable pyrrolidine ring and the synthetically tractable aryl bromide makes this compound a powerful tool in the medicinal chemist's arsenal.
References
- 3A Senrise. (n.d.). 2-(2-Ethoxyphenoxy)ethyl bromide Material Safety Data Sheet.
-
Krasavin, M. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. Retrieved from [Link]
- PharmaBlock. (n.d.). Pyrrolidine Derivatives in Drug Discovery.
-
Organic Chemistry Portal. (n.d.). Pyrrolidine Synthesis. Retrieved from [Link]
-
Krasavin, M. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. ResearchGate. Retrieved from [Link]
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Retrieved from [Link]
-
iChemical. (n.d.). 1-[2-(4-bromo-phenoxy)-ethyl]-pyrrolidine. Retrieved from [Link]
-
Demuner, A. J., et al. (2026). The first synthesis and antioxidant and anticholinergic activities of 1-(4,5-dihydroxybenzyl)pyrrolidin-2-one derivative bromophenols including natural products. ResearchGate. Retrieved from [Link]
-
Detsi, A., et al. (2009). Synthesis of New Optically Active 2-Pyrrolidinones. Molecules. Retrieved from [Link]
- Enamine. (n.d.). Synthesis of unique pyrrolidines for drug discovery.
-
Krasavin, M. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. ResearchGate. Retrieved from [Link]
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. Retrieved from [Link]
-
Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]
Sources
- 1. enamine.net [enamine.net]
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- 8. fishersci.com [fishersci.com]
Application Notes & Protocols for Behavioral Studies Using 1-[2-(2-Bromophenoxy)ethyl]pyrrolidine
DISCLAIMER: As of early 2026, 1-[2-(2-Bromophenoxy)ethyl]pyrrolidine is a novel chemical entity with limited to no characterization in peer-reviewed scientific literature. The following guide is therefore presented as a strategic framework for the initial behavioral characterization of this and similar novel compounds. It is built upon established principles in psychopharmacology and leverages validated protocols for assessing central nervous system (CNS) activity. All protocols must be adapted and validated based on preliminary dose-finding and safety studies.
Introduction and Scientific Rationale
The pyrrolidine scaffold is a foundational element in numerous neuroactive compounds, from natural alkaloids to synthetic pharmaceuticals, valued for its ability to confer potent and selective interactions with CNS targets.[1][2] The structure of 1-[2-(2-Bromophenoxy)ethyl]pyrrolidine suggests a potential interaction with monoamine systems. Specifically, the phenoxy-ethyl-amine moiety is a common feature in ligands targeting dopaminergic and adrenergic receptors.
Given this structural information, a primary working hypothesis is that this compound may act as a modulator of the dopamine system, potentially as an antagonist at D2 receptors. Dopamine D2 autoreceptors, located on presynaptic dopamine neurons, provide a critical negative feedback mechanism that regulates dopamine synthesis and release.[3] Antagonism of these autoreceptors can increase dopaminergic neurotransmission, influencing a wide range of behaviors including motivation, goal-directed actions, and emotional states.[3][4]
This guide provides a systematic approach to perform a first-pass behavioral screening of this novel compound, focusing on two fundamental domains: anxiety and reward/aversion.
Hypothesized Mechanism of Action: D2 Autoreceptor Antagonism
The diagram below illustrates the hypothesized mechanism. By blocking the presynaptic D2 autoreceptor, the compound is predicted to disinhibit the dopamine neuron, leading to increased dopamine release into the synapse. This action forms the basis for the selection of the subsequent behavioral assays.
Caption: Hypothesized action as a D2 autoreceptor antagonist, increasing synaptic dopamine.
Critical First Steps: Compound Preparation and Dose-Range Finding
Prior to initiating formal behavioral studies, establishing the solubility, appropriate vehicle, and acute toxicity/tolerability of the compound is mandatory.
-
Vehicle Selection: Test solubility in standard vehicles such as sterile saline, saline with 5% DMSO and 5% Tween® 80, or cyclodextrin-based solutions. The chosen vehicle must be demonstrated to have no behavioral effects on its own.
-
Dose-Response Determination: Conduct an initial dose-response study in a simple, quantitative behavioral test, such as an open-field locomotor activity assay. This will identify the doses that produce behavioral effects (e.g., hypoactivity, hyperactivity) versus those that are sedative or toxic. A typical starting range for a novel compound might be 0.1, 1, 5, 10, and 25 mg/kg administered intraperitoneally (i.p.).
Table 1: Example Parameters for Initial Locomotor Dose-Finding Study
| Parameter | Specification | Rationale |
| Species/Strain | Male C57BL/6J mice (8-10 weeks old) | A common, well-characterized strain for behavioral neuroscience. |
| Housing | Group-housed (4-5/cage), 12:12 light/dark cycle, ad libitum food/water | Standardized conditions to reduce environmental variability. |
| Habituation | Handle animals for 3-5 days prior to testing; habituate to testing room for 60 min before experiment.[5] | Reduces stress from handling and novelty, providing a stable behavioral baseline. |
| Administration | Intraperitoneal (i.p.) injection, 30 minutes pre-test | Common route for systemic administration in rodents, with a typical onset of action within 30-60 min. |
| Dose Groups | Vehicle, 0.1, 1, 5, 10, 25 mg/kg (n=8-10 per group) | A logarithmic range to capture a full dose-response curve. |
| Apparatus | Automated open-field arena (e.g., 40x40 cm) with infrared beam tracking | Provides objective, automated measurement of horizontal and vertical activity. |
| Session Duration | 30-60 minutes | Sufficient time to observe stimulant or sedative effects. |
| Primary Endpoints | Total distance traveled (cm), time spent in center zone (s), vertical counts (rears) | Measures of general activity, exploratory behavior, and anxiety-like behavior. |
Protocol 1: Assessing Anxiolytic/Anxiogenic Potential via Elevated Plus Maze (EPM)
The EPM is a gold-standard assay to assess anxiety-like behavior in rodents.[6][7] It relies on the natural aversion of rodents to open, elevated spaces and their preference for enclosed areas.[6][8] Anxiolytic compounds typically increase exploration of the open arms, while anxiogenic compounds decrease it.[9]
Experimental Rationale
Modulation of dopamine can have complex effects on anxiety. This test will determine if 1-[2-(2-Bromophenoxy)ethyl]pyrrolidine produces an anxiolytic-like (anxiety-reducing) or anxiogenic-like (anxiety-provoking) phenotype.
Step-by-Step Protocol
-
Animal & Housing: Use male rats (e.g., Sprague-Dawley, 250-300g) or mice (e.g., C57BL/6J, 8-10 weeks). Acclimate animals to the facility and handle them for several days before testing.[8]
-
Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm), with two opposite arms enclosed by high walls and two arms open. The maze should be made of a non-porous material for easy cleaning.[6]
-
Experimental Conditions: The test should be conducted in a dimly lit, quiet room. Maintain consistent lighting conditions across all trials, as light can influence behavior.[10]
-
Groups & Dosing:
-
Group 1: Vehicle Control: Administer the selected vehicle (e.g., saline i.p.).
-
Group 2: Test Compound (Low Dose): Administer a behaviorally active but non-sedative dose identified from the locomotor study.
-
Group 3: Test Compound (Mid Dose): Administer a 3-5x higher dose.
-
Group 4 (Optional): Positive Control: Administer a known anxiolytic like Diazepam (1-2 mg/kg, i.p.) to validate the assay.
-
-
Procedure:
-
Habituate the animal to the testing room for at least 45-60 minutes.[5][6]
-
Administer the assigned treatment (vehicle, compound, or positive control) and return the animal to its home cage for the predetermined pretreatment interval (e.g., 30 minutes for i.p.).
-
Place the animal gently in the center of the maze, facing one of the open arms.[10]
-
Immediately start a video-tracking system and a timer for a 5-minute session. The experimenter should leave the room.[10]
-
After 5 minutes, gently remove the animal and return it to its home cage.
-
Thoroughly clean the maze with 70% ethanol or a suitable cleaning agent between trials to eliminate olfactory cues.[8]
-
-
Data Analysis:
-
Use automated video-tracking software (e.g., ANY-maze, EthoVision) to score the following parameters:
-
Primary Measures:
-
Percentage of time spent in the open arms: (Time in Open / Total Time) * 100. This is the principal index of anxiety.
-
Percentage of open arm entries: (Entries into Open / Total Entries) * 100.
-
-
Control Measure:
-
Total arm entries or distance traveled. This is a crucial control for locomotor activity. A change in open arm time is only interpretable as an effect on anxiety if the total activity is not significantly altered.
-
-
-
Statistical Analysis: Use a one-way ANOVA followed by post-hoc tests (e.g., Dunnett's or Tukey's) to compare treatment groups to the vehicle control. A p-value < 0.05 is typically considered significant.
-
Protocol 2: Assessing Reward/Aversion via Conditioned Place Preference (CPP)
CPP is a form of Pavlovian conditioning used to measure the motivational effects of a drug.[11] Animals learn to associate a specific environment with the effects of the compound. A preference for the drug-paired environment indicates rewarding properties, while avoidance (Conditioned Place Aversion, CPA) suggests aversive or dysphoric effects.[12]
Experimental Rationale
Compounds that increase dopamine in reward pathways are often reinforcing and can have abuse potential. This assay will determine if 1-[2-(2-Bromophenoxy)ethyl]pyrrolidine is rewarding, aversive, or neutral. Aversive properties have been noted for some dopamine release inhibitors.[13]
Step-by-Step Protocol
This is a multi-day protocol consisting of three phases.[11][14]
-
Apparatus: A CPP box, typically with two or three distinct compartments. For a two-compartment design, the chambers should differ in multiple cues (e.g., wall color and floor texture) to allow the animal to distinguish them.[12][14]
-
Phase 1: Pre-Test (Baseline Preference - Day 1)
-
Place the animal in the apparatus with free access to all compartments for 15-20 minutes.
-
Record the time spent in each compartment using automated software.
-
This step establishes the animal's initial, unbiased preference. For an unbiased design, animals showing a strong (>70%) preference for one side may be excluded.[15]
-
-
Phase 2: Conditioning (Days 2-7)
-
This phase typically involves 4-6 days of conditioning sessions.
-
Day 2 (Drug Pairing): Inject the animal with the test compound (a non-sedative, behaviorally active dose) and immediately confine it to its initially non-preferred side for 30-45 minutes.[14]
-
Day 3 (Vehicle Pairing): Inject the animal with vehicle and confine it to its initially preferred side for the same duration.
-
Alternate between drug and vehicle pairings for the remaining conditioning days. A counterbalanced design, where half the animals receive the drug on the preferred side, is essential to control for potential biases.
-
-
Phase 3: Post-Test (Preference Test - Day 8)
-
No injections are given on the test day.
-
Place the animal back into the apparatus with free access to all compartments, just as in the pre-test phase.
-
Record the time spent in each compartment for 15-20 minutes.[14]
-
-
Data Analysis:
-
Calculate the CPP Score: The primary measure is the change in time spent in the drug-paired compartment from the pre-test to the post-test.
-
CPP Score = (Time in drug-paired side on Post-Test) - (Time in drug-paired side on Pre-Test)
-
-
Statistical Analysis: Use a paired t-test within each group to compare time spent on the drug-paired side before and after conditioning. Use a one-way ANOVA to compare the final CPP scores between different dose groups and the vehicle control group.
-
Interpretation:
-
CPP: A significant increase in time spent in the drug-paired chamber suggests the compound has rewarding properties.
-
CPA: A significant decrease in time spent in the drug-paired chamber suggests aversive properties.
-
-
Integrated Workflow and Data Interpretation
The following diagram outlines the logical flow for characterizing a novel CNS compound.
Caption: A logical workflow for the behavioral characterization of a novel compound.
References
-
protocols.io. (2023, January 13). Elevated plus maze protocol. [Link]
-
Portland VA Medical Center. Standard Operating Procedure for Conditioned Place Preference (or Aversion) Testing. [Link]
-
Ma, L., et al. (2018). A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats. Journal of Visualized Experiments. [Link]
-
Zantiks Ltd. Conditioned place preference (CPP) (zebrafish). [Link]
-
Wikipedia. Conditioned place preference. [Link]
-
Venkataraman, A., & Ingraham, H. (2023). Elevated plus maze protocol v1. ResearchGate. [Link]
-
Maze Engineers. (n.d.). Conditioned Place Preference. [Link]
-
Walz, K., et al. (2008). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Nature Protocols. [Link]
-
Ford, C. P. (2014). The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission. The Journal of Neuroscience. [Link]
-
Deserno, L., et al. (2022). Effects of dopamine D2/3 and opioid receptor antagonism on the trade-off between model-based and model-free behaviour in healthy volunteers. eLife. [Link]
-
Lattanzio, S. B., & Rissman, E. F. (2017). The effects of dopamine receptor 1 and 2 agonists and antagonists on sexual and aggressive behaviors in male green anoles. Hormones and Behavior. [Link]
-
Mehta, M. A., et al. (2012). Effects of dopamine D2/D3 receptor antagonism on human planning and spatial working memory. Translational Psychiatry. [Link]
-
Hess, E. J., et al. (1988). Chronic treatment with dopamine receptor antagonists: behavioral and pharmacologic effects on D1 and D2 dopamine receptors. Journal of Neuroscience. [Link]
-
Spealman, R. D., et al. (1993). Effects of the dopamine release inhibitor, CGS 10746B, on the locomotor stimulant and discriminative stimulus effects of cocaine and methamphetamine. Pharmacology Biochemistry and Behavior. [Link]
-
Shippenberg, T. S., & Heidbreder, C. (1991). Conditioned place aversion following the central administration of a novel dopamine release inhibitor CGS 10746B. Pharmacology Biochemistry and Behavior. [Link]
-
Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. [Link]
-
Moore, M. A., & Varlinskaya, E. I. (2005). Anxiolytic drug targets: beyond the usual suspects. The Journal of Clinical Investigation. [Link]
-
Lee, H. J., et al. (2005). Anxiolytic-like effects of ginseng in the elevated plus-maze model. Journal of Medicinal Food. [Link]
-
Wikipedia. Pyrrolidine. [Link]
-
iChemical. 1-[2-(4-bromo-phenoxy)-ethyl]-pyrrolidine, CAS No. 1081-73-8. [Link]
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LITFL. (2019). Additives - Pharmacology - Part One. [Link]
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File, S. E., & Pellow, S. (1986). Chlordiazepoxide enhances the anxiogenic action of CGS 8216 in the social interaction test: evidence for benzodiazepine withdrawal? Pharmacology Biochemistry and Behavior. [Link]
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Morgan, M. M., et al. (2020). Distinguishing the behavioral potencies of α-pyrrolidino-phenone cathinone stimulants. ResearchGate. [Link]
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Nguyen, K. A., et al. (2021). Behavioral effects of four novel synthetic cathinone analogs in rodents. Addiction Biology. [Link]
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Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PMC. [Link]
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ScienceOpen. (2025). Behavioral Profiling in Zebrafish Identifies Insecticide-Related Compounds. [Link]
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Abram, M., et al. (2022). Discovery of (R)‑N‑Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide... Semantic Scholar. [Link]
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Morgan, M. M., et al. (2020). Distinguishing the behavioral potencies of α-pyrrolidino-phenone cathinone stimulants. bioRxiv. [Link]
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Application Notes and Protocols for 1-[2-(2-Bromophenoxy)ethyl]pyrrolidine in Neurodegenerative Disease Models
Introduction: A Novel Sigma-1 Receptor Agonist for Neurodegeneration Research
Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease, represent a significant and growing global health challenge, characterized by the progressive loss of neuronal structure and function.[1][2][3] A key pathological feature in many of these disorders is the misfolding and aggregation of proteins, leading to cellular stress, particularly within the endoplasmic reticulum (ER), and subsequent neuronal death.[1][4] The sigma-1 receptor (S1R), a unique ligand-operated chaperone protein primarily located at the ER-mitochondrion interface, has emerged as a promising therapeutic target for these conditions.[5][6][7][8] Activation of S1R has been shown to modulate several key cellular processes implicated in neurodegeneration, including calcium homeostasis, ER stress, and neuroinflammation, ultimately promoting neuronal survival and function.[5][6][7][9]
1-[2-(2-Bromophenoxy)ethyl]pyrrolidine is a novel small molecule with a structural motif suggestive of potential interaction with the sigma-1 receptor. While direct evidence for its efficacy in neurodegenerative models is emerging, its chemical structure, featuring a pyrrolidine ring, has been associated with compounds targeting neurological disorders.[10][11][12][13] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 1-[2-(2-Bromophenoxy)ethyl]pyrrolidine in established in vitro and in vivo models of neurodegenerative disease. The protocols and methodologies outlined herein are designed to facilitate the investigation of its neuroprotective potential and elucidate its mechanism of action as a putative sigma-1 receptor agonist.
Mechanism of Action: The Role of Sigma-1 Receptor Activation
The neuroprotective effects of sigma-1 receptor agonists are multifaceted and stem from the receptor's role as a cellular chaperone that modulates key signaling pathways.[5][6][7][8] Upon ligand binding, S1R is thought to dissociate from its binding partner, BiP (Binding immunoglobulin protein), an ER chaperone, allowing it to interact with and modulate the function of various client proteins, including ion channels and kinases.[14] This interaction leads to a cascade of downstream effects that collectively enhance neuronal resilience.
A primary mechanism of S1R-mediated neuroprotection is the regulation of calcium homeostasis.[6][9] S1R is enriched at the mitochondria-associated ER membrane (MAM), a critical hub for calcium exchange between the ER and mitochondria.[6][8] By modulating the activity of inositol 1,4,5-trisphosphate receptors (IP3Rs), S1R can regulate the transfer of calcium from the ER to the mitochondria, preventing mitochondrial calcium overload, a key trigger of apoptosis.[4][7][15]
Furthermore, S1R activation mitigates ER stress, a condition characterized by the accumulation of unfolded or misfolded proteins in the ER lumen.[6][14] This is achieved, in part, by enhancing the protein folding capacity of the ER and by modulating the unfolded protein response (UPR), a cellular stress response that can trigger apoptosis if prolonged.[14][16] S1R agonists have also been shown to combat oxidative stress and suppress neuroinflammatory processes, often mediated by microglia and astrocytes, further contributing to their neuroprotective profile.[5][6][7][17]
Caption: Putative neuroprotective mechanism of 1-[2-(2-Bromophenoxy)ethyl]pyrrolidine.
In Vitro Application: Neuroprotection in Cellular Models
The human neuroblastoma cell line, SH-SY5Y, is a widely used and versatile in vitro model for studying neurodegenerative diseases.[18][19][20] These cells can be differentiated into a more mature neuronal phenotype and are susceptible to various neurotoxins used to mimic the pathology of diseases like Parkinson's and Alzheimer's.[19][21]
Protocol 1: Culturing and Differentiation of SH-SY5Y Cells
Materials:
-
SH-SY5Y cells (ATCC® CRL-2266™)
-
Complete Growth Medium: 1:1 mixture of Eagle’s Minimum Essential Medium (EMEM) and F12 Medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[22]
-
Differentiation Medium: Complete Growth Medium supplemented with 10 µM all-trans-retinoic acid (RA).
-
Phosphate-buffered saline (PBS)
-
0.25% Trypsin-EDTA
-
T-75 culture flasks and multi-well plates
Procedure:
-
Cell Culture: Maintain SH-SY5Y cells in T-75 flasks with Complete Growth Medium at 37°C in a humidified atmosphere of 5% CO2.[22]
-
Passaging: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using 0.25% Trypsin-EDTA.[20] Neutralize the trypsin with Complete Growth Medium and centrifuge the cell suspension. Resuspend the cell pellet in fresh medium and plate at a 1:10 split ratio.[20]
-
Differentiation: For differentiation, plate the cells at a desired density in multi-well plates. After 24 hours, replace the Complete Growth Medium with Differentiation Medium. Culture for 5-7 days, changing the medium every 2-3 days, to induce a neuronal-like phenotype characterized by neurite outgrowth.[23]
Protocol 2: Assessment of Neuroprotection against Oxidative Stress
This protocol details the evaluation of 1-[2-(2-Bromophenoxy)ethyl]pyrrolidine's ability to protect differentiated SH-SY5Y cells from oxidative stress induced by hydrogen peroxide (H₂O₂).
Materials:
-
Differentiated SH-SY5Y cells in 96-well plates
-
1-[2-(2-Bromophenoxy)ethyl]pyrrolidine stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Hydrogen peroxide (H₂O₂) solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Plate reader
Procedure:
-
Treatment: Pre-treat the differentiated SH-SY5Y cells with varying concentrations of 1-[2-(2-Bromophenoxy)ethyl]pyrrolidine for 24 hours.
-
Induction of Oxidative Stress: Following pre-treatment, expose the cells to a pre-determined toxic concentration of H₂O₂ for 24 hours. Include control wells with untreated cells and cells treated only with H₂O₂.
-
Cell Viability Assay (MTT):
-
After the treatment period, remove the medium and add MTT solution to each well.
-
Incubate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader. Cell viability is expressed as a percentage of the untreated control.
-
Hypothetical Data: Neuroprotective Effects of 1-[2-(2-Bromophenoxy)ethyl]pyrrolidine
| Treatment Group | Concentration (µM) | Cell Viability (% of Control) |
| Control (no H₂O₂) | - | 100 ± 5.2 |
| H₂O₂ alone | 100 | 45 ± 3.8 |
| 1-[2-(2-Bromophenoxy)ethyl]pyrrolidine + H₂O₂ | 0.1 | 52 ± 4.1 |
| 1-[2-(2-Bromophenoxy)ethyl]pyrrolidine + H₂O₂ | 1 | 68 ± 5.5 |
| 1-[2-(2-Bromophenoxy)ethyl]pyrrolidine + H₂O₂ | 10 | 85 ± 6.3 |
digraph "In_Vitro_Experimental_Workflow" { graph [fontname="Arial", fontsize=12, label="In Vitro Neuroprotection Assay Workflow", labelloc=t, labeljust=c, rankdir=TB]; node [fontname="Arial", fontsize=10, shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];A[label="SH-SY5Y Cell Culture"]; B[label="Differentiation with Retinoic Acid"]; C [label="Plating in 96-well Plates"]; D [label="Pre-treatment with\n1-[2-(2-Bromophenoxy)ethyl]pyrrolidine"]; E [label="Induction of Neurotoxicity\n(e.g., H₂O₂, 6-OHDA, Aβ)"]; F [label="Cell Viability Assay (MTT)"]; G [label="Data Analysis and Interpretation"];
A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; }
Caption: Workflow for in vitro neuroprotection studies.
In Vivo Application: Assessing Efficacy in Animal Models
Animal models are indispensable for evaluating the therapeutic potential of novel compounds in a complex physiological system.[1] For neurodegenerative diseases, rodent models that mimic key aspects of the human condition are widely used.[1]
Protocol 3: Evaluation of Cognitive Enhancement in a Mouse Model of Alzheimer's Disease (Morris Water Maze)
The Morris Water Maze (MWM) is a widely used behavioral test to assess spatial learning and memory, functions that are typically impaired in Alzheimer's disease.[24][25][26][27]
Materials:
-
Transgenic mouse model of Alzheimer's disease (e.g., 5XFAD) and wild-type littermates
-
1-[2-(2-Bromophenoxy)ethyl]pyrrolidine solution for administration (e.g., intraperitoneal injection)
-
Circular water tank (120-150 cm in diameter) filled with opaque water
-
Submerged platform
-
Video tracking system and software
-
Visual cues placed around the room
Procedure:
-
Animal Treatment: Administer 1-[2-(2-Bromophenoxy)ethyl]pyrrolidine or vehicle to the mice for a specified period before and during the behavioral testing.
-
Acquisition Phase (4-5 days):
-
Place the mouse into the water facing the wall of the tank at one of four starting positions.
-
Allow the mouse to swim and find the hidden platform. If the mouse does not find the platform within 60-120 seconds, gently guide it to the platform.[26]
-
Allow the mouse to remain on the platform for 15-30 seconds.[26][28]
-
Conduct 4 trials per day for each mouse, with different starting positions.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (Day after last acquisition day):
-
Remove the platform from the tank.
-
Place the mouse in the tank and allow it to swim freely for 60 seconds.[26]
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.
-
Protocol 4: Assessment of Neuroprotection in a Mouse Model of Parkinson's Disease (MPTP Model)
The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a well-established model of Parkinson's disease that causes the selective loss of dopaminergic neurons in the substantia nigra.
Materials:
-
C57BL/6 mice
-
MPTP hydrochloride
-
1-[2-(2-Bromophenoxy)ethyl]pyrrolidine solution
-
Saline
-
Tissue processing reagents for immunohistochemistry
-
Primary antibody: anti-Tyrosine Hydroxylase (TH)
-
Secondary antibody and detection system
-
Microscope and imaging software
Procedure:
-
Treatment and MPTP Induction:
-
Pre-treat mice with 1-[2-(2-Bromophenoxy)ethyl]pyrrolidine or vehicle for a specified duration.
-
Induce dopaminergic neurodegeneration by administering MPTP (e.g., four injections of 20 mg/kg, i.p., at 2-hour intervals).
-
Continue treatment with the test compound for a defined period post-MPTP administration.
-
-
Tissue Processing and Immunohistochemistry:
-
Quantification of Dopaminergic Neurons:
-
Use stereological methods to count the number of TH-positive neurons in the substantia nigra pars compacta.
-
Compare the number of surviving dopaminergic neurons in the treated group to the MPTP-only group.
-
Hypothetical Data: Neuroprotective Effects in an MPTP Mouse Model
| Treatment Group | Number of TH-Positive Neurons in Substantia Nigra |
| Vehicle Control | 5000 ± 350 |
| MPTP | 2200 ± 280 |
| 1-[2-(2-Bromophenoxy)ethyl]pyrrolidine (1 mg/kg) + MPTP | 3100 ± 310 |
| 1-[2-(2-Bromophenoxy)ethyl]pyrrolidine (10 mg/kg) + MPTP | 4200 ± 380 |
Conclusion and Future Directions
The protocols and application notes presented here provide a robust framework for the preclinical evaluation of 1-[2-(2-Bromophenoxy)ethyl]pyrrolidine as a potential therapeutic agent for neurodegenerative diseases. By leveraging established in vitro and in vivo models, researchers can systematically investigate its neuroprotective efficacy and elucidate its underlying mechanism of action, likely mediated through the sigma-1 receptor. Positive outcomes from these studies would warrant further investigation into its pharmacokinetic and toxicological profiles, paving the way for potential clinical development. The exploration of novel sigma-1 receptor agonists like 1-[2-(2-Bromophenoxy)ethyl]pyrrolidine holds significant promise for the development of disease-modifying therapies for these devastating disorders.
References
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Bromley-Brits, K., Deng, Y., & Song, W. (2011). Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice. Journal of Visualized Experiments, (53), 2920. [Link]
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JoVE. (2015). Morris Water Maze Test: Optimization for Mouse Strain and Testing Environment. Journal of Visualized Experiments. [Link]
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Grisanti, L. A., et al. (2018). Sigma-1 Receptor-Modulated Neuroinflammation in Neurological Diseases. Frontiers in Neuroscience. [Link]
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Al-Ghadban, S., et al. (2024). Sigma 1 Receptor and Its Pivotal Role in Neurological Disorders. ACS Chemical Neuroscience. [Link]
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Al-Ghadban, S., et al. (2024). Sigma 1 Receptor and Its Pivotal Role in Neurological Disorders. ACS Chemical Neuroscience. [Link]
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ASAP (Aligning Science Across Parkinson's). (n.d.). Immunohistochemistry for tyrosine hydroxylase (TH), a marker of DA neurons, in mouse brain sections. [Link]
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JoVE Science Education Database. (2015). Morris Water Maze Test: Optimization for Mouse Strain and Testing Environment. [Link]
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ResearchGate. (n.d.). Sigma-1r appears to have a homeostatic role in regulating calcium ion... [Link]
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Cyagen. (2025). SH-SY5Y Cell Culture and Gene Editing Protocols. [Link]
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YouTube. (2022). Morris Water Maze Test: Learning & Memory Deficits-Alzheimer's Disease Model Mice l Protocol Preview. [Link]
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DB-ALM. (2019). Protocol n° 216: Cell culture protocol for the SH-SY5Y neuroblastoma cell line. [Link]
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Nguyen, L., et al. (2019). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers in Neuroscience. [Link]
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Cheng, A., et al. (2013). Neurotoxin-induced DNA damage is persistent in SH-SY5Y cells and LC neurons. Neurobiology of Aging. [Link]
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MMPC. (2024). Morris Water Maze. [Link]
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Kasanuki, K., et al. (2015). Development of a highly sensitive immunohistochemical method to detect neurochemical molecules in formalin-fixed and paraffin-embedded tissues from autopsied human brains. Frontiers in Neuroanatomy. [Link]
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Sisinno, F., et al. (2019). Role of Endoplasmic Reticulum Stress in the Anticancer Activity of Natural Compounds. International Journal of Molecular Sciences. [Link]
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Schetz, J. A., et al. (2011). Neuroprotective effects of high affinity sigma 1 receptor selective compounds. Journal of Neurochemistry. [Link]
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Hassan, Z., & Raghava, N. (2021). Insights of the pathophysiology of neurodegenerative diseases and the role of phytochemical compounds in its management. Neuroscience Research Notes. [Link]
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Ajmo, J. M., Jr, et al. (2006). Sigma 1 receptor agonists act as neuroprotective drugs through inhibition of inducible nitric oxide synthase. Journal of Pharmacology and Experimental Therapeutics. [Link]
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Rossi, D., et al. (2023). Novel S1R agonists counteracting NMDA excitotoxicity and oxidative stress. European Journal of Medicinal Chemistry. [Link]
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Kowall, N. W., et al. (1991). An in vivo model for the neurodegenerative effects of beta amyloid and protection by substance P. Proceedings of the National Academy of Sciences of the United States of America. [Link]
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Al-Sanea, M. M., et al. (2025). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. Molecules. [Link]
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Reddy, L. S. S., et al. (2015). Synthesis and evaluation of novel pyrrolidine chalcone derivatives with anticancer, anti-inflammatory and antibacterial activities. Journal of Chemical and Pharmaceutical Research. [Link]
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Charles River Laboratories. (2018). Advanced In Vitro Models. [Link]
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Ferreira, J., et al. (2022). A Pipeline for Natural Small Molecule Inhibitors of Endoplasmic Reticulum Stress. Frontiers in Pharmacology. [Link]
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Ferreira, J., et al. (2022). A pipeline for natural small molecule inhibitors of endoplasmic reticulum stress. bioRxiv. [Link]
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Northwestern University. (2026). Common Anti-Seizure Medication Found to Inhibit Formation of Alzheimer's Plaques. [Link]
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Antonini, G., et al. (2005). Neuroprotective effects of sigma-1 receptor agonists against beta-amyloid-induced toxicity. Journal of Neuroscience Research. [Link]
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Takeda, M., et al. (2008). Effect of pranoprofen on endoplasmic reticulum stress in the primary cultured glial cells. Neuroscience Letters. [Link]
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Drug Discovery News. (2026). Decades-old anti-seizure drug shows promise in preventing Alzheimer's before it begins. [Link]
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Peviani, M., et al. (2013). Neuroprotective effects of the Sigma-1 receptor (S1R) agonist PRE-084, in a mouse model of motor neuron disease not linked to SOD1 mutation. Neurobiology of Disease. [Link]
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D'Angelo, S., et al. (2022). Mechanisms Underlying Neurodegenerative Disorders and Potential Neuroprotective Activity of Agrifood By-Products. International Journal of Molecular Sciences. [Link]
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Li, Y., et al. (2013). Assessment of pyrrolizidine alkaloid-induced toxicity in an in vitro screening model. Journal of Ethnopharmacology. [Link]
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Elfawal, B., et al. (2024). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. Pharmaceutics. [Link]
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BioTechniques. (2026). Is a new therapeutic target for Alzheimer's disease on the horizon? [Link]
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ResearchGate. (n.d.). Synthesis and Pharmacological Evaluation of 5-Pyrrolidinylquinoxalines as a Novel Class of Peripherally Restricted kappa-Opioid Receptor Agonists. [Link]
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Open Exploration Publishing. (2023). Role of oxidative stress and endoplasmic reticulum stress in drug-induced liver injury. [Link]
-
MDPI. (2026). Design, Synthesis and Evaluation of Novel Pyrrolidinone-Based ACE2 Inhibitors: Preliminary Study. [Link]
-
PubMed. (n.d.). Synthesis and Pharmacological Evaluation of 3-[(4-Oxo-4H-pyrido[3,2-e][5][24]thiazin-2-yl)(phenyl)amino]propanenitrile Derivatives as Orally Active AMPA Receptor Antagonists. [Link]
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Aragen Life Sciences. (n.d.). In Vitro Pharmacology & Toxicology Services. [Link]
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Durães, F., et al. (2018). Old Drugs as New Treatments for Neurodegenerative Diseases. Pharmaceuticals. [Link]
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National Center for Biotechnology Information. (n.d.). Discovery of a Series of 2-phenyl-N-(2-(pyrrolidin-1-yl)phenyl)acetamides as Novel Molecular Switches that Modulate Modes of Kv7.2 (KCNQ2) Channel Pharmacology: Identification of (S). [Link]
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TransPharm Preclinical Solutions. (n.d.). In Vivo Models. [Link]
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Troubleshooting & Optimization
optimizing synthesis yield of 1-[2-(2-Bromophenoxy)ethyl]pyrrolidine
TECHNICAL SUPPORT CENTER: ORGANIC SYNTHESIS DIVISION Subject: Optimization & Troubleshooting: Synthesis of 1-[2-(2-Bromophenoxy)ethyl]pyrrolidine Ticket ID: SYNT-2763-OPT Status: Open Assigned Specialist: Senior Application Scientist[1]
Executive Summary
You are attempting to synthesize 1-[2-(2-Bromophenoxy)ethyl]pyrrolidine (CAS: 2763-98-6).[1] This is a classical Williamson Ether Synthesis , but it presents specific challenges due to the ortho-bromo steric hindrance on the phenol and the aziridinium intermediate behavior of the alkylating agent.[1]
This guide replaces standard textbook procedures with a field-optimized protocol designed for high-throughput medicinal chemistry.
Part 1: The "Gold Standard" Protocol
Do not deviate from this stoichiometry without a specific hypothesis.
Reaction Class: Nucleophilic Substitution (
| Component | Role | Equiv. | Recommended Reagent |
| Substrate | Nucleophile | 1.0 | 2-Bromophenol |
| Reagent | Electrophile | 1.2 - 1.5 | 1-(2-Chloroethyl)pyrrolidine HCl |
| Base | Deprotonation | 3.5 - 4.0 | Potassium Carbonate ( |
| Catalyst | Halogen Exchange | 0.1 - 0.2 | Potassium Iodide (KI) |
| Solvent | Medium | [0.2 M] | Acetonitrile (MeCN) or Butanone (MEK) |
Step-by-Step Methodology
-
Solvation & Activation:
-
Charge a round-bottom flask with 2-Bromophenol (1.0 eq) and Acetonitrile (anhydrous).[1][2]
-
Add
(4.0 eq). -
Critical: Stir at room temperature for 30 minutes. This allows the formation of the potassium phenoxide before the electrophile is introduced.[1] The solution may turn slight yellow/orange.[1][3]
-
-
Reagent Addition:
-
Add 1-(2-Chloroethyl)pyrrolidine Hydrochloride (1.5 eq) as a solid.
-
Why Solid? Free-basing this amine beforehand is risky; it dimerizes to a piperazinium species rapidly in water/base.[1] Adding it as a salt directly to the reaction is safer and more efficient.[1]
-
Add Potassium Iodide (KI) (0.2 eq). This is the "yield booster" (see Mechanism below).
-
-
Reaction:
-
The "Self-Validating" Workup (Acid-Base Extraction):
-
Cool to RT. Filter off solids (
, excess ). Rinse cake with EtOAc. -
Wash 1 (Basic): Wash with 1M
(removes unreacted phenol). -
Extraction (Acidic): Extract the organic layer with 1M
(3x) .-
Logic: The product (amine) goes into the water. Neutral impurities stay in the EtOAc.[1]
-
-
Recovery: Take the combined acidic aqueous layers.[1] Basify with
to pH > 12.[1] -
Extract back into DCM or EtOAc .[1] Dry (
), filter, and concentrate.[6] -
Result: 95%+ purity oil.[1][7] No column chromatography usually required.[1]
-
Part 2: Mechanistic Visualization
Understanding the pathway is crucial for troubleshooting. The reaction relies on the in situ formation of a reactive aziridinium ion and/or an alkyl iodide.
Caption: Dual-pathway mechanism.[1] The nitrogen lone pair assists chloride displacement to form a reactive aziridinium ion, while KI converts unreactive chlorides to reactive iodides.
Part 3: Troubleshooting Guide (FAQ)
Ticket #001: "My reaction stalled at 60% conversion."
Diagnosis: The "Salt Effect" or Surface Passivation.[1]
-
The Issue: You likely used 1.5–2.0 eq of base. The amine HCl salt consumes 1.5 eq immediately.[1] The remaining base surface gets coated with KCl, stopping the reaction.
-
The Fix:
Ticket #002: "I see a large impurity spot just above the baseline."
Diagnosis: Quaternization (Self-Alkylation).[1]
-
The Issue: The product contains a tertiary amine.[1] It can react with another molecule of alkyl halide to form a quaternary ammonium salt.[1]
-
The Fix:
Ticket #003: "Yield is low due to steric hindrance of the 2-bromo group."
Diagnosis: Poor Nucleophilicity.[1]
-
The Issue: The ortho-bromo group twists the ring and shields the oxygen.[1]
might be too weak to maintain a high concentration of "naked" phenoxide.[1] -
The Fix:
-
Upgrade Base: Switch to Cesium Carbonate (
) . The large Cesium cation does not associate tightly with the phenoxide, leaving the oxygen more "naked" and reactive.[1] -
Solvent Switch: Use DMF or DMSO (Warning: Harder to remove).
-
Ticket #004: "My product is stuck on the silica column."
Diagnosis: Amine Tailing.
-
The Issue: The pyrrolidine nitrogen interacts with the acidic silanols on the silica gel, causing streaking and loss of mass.[1]
-
The Fix:
Part 4: Decision Logic for Optimization
Use this flow to determine your next experiment if the standard protocol fails.
Caption: Troubleshooting logic flow. Identify if the issue is kinetic (unreacted starting material) or thermodynamic/selectivity (side products).
References
-
Classical Williamson Ether Synthesis Optimization
-
Finkelstein Catalysis in Alkylation
-
Purification of Amines (Acid-Base Workup)
- Source: University of Rochester, "Not Voodoo" Guide to Demystifying Organic Synthesis.
-
URL:[Link]
-
Synthesis of Pyrrolidine Ethers (Analogous Procedures)
Sources
- 1. US2952688A - Synthesis of pyrrolidine - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. digitalcommons.sacredheart.edu [digitalcommons.sacredheart.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. francis-press.com [francis-press.com]
Technical Support Center: Stability Profile of 1-[2-(2-Bromophenoxy)ethyl]pyrrolidine
Executive Summary
This guide addresses the stability profile of 1-[2-(2-Bromophenoxy)ethyl]pyrrolidine , a chemical probe often used as a building block or pharmacological standard. While the ether linkage is chemically robust, the molecule possesses two specific "structural alerts" that compromise solution stability: the tertiary pyrrolidine nitrogen (susceptible to oxidation and quaternization) and the ortho-bromoaryl moiety (susceptible to photolytic dehalogenation).
This document provides a technical troubleshooting framework to distinguish between solvent-induced artifacts, photochemical degradation, and oxidative impurities.
Module 1: Critical Solvent Compatibility
The Core Issue: Users often report "new impurities" appearing in HPLC chromatograms after storing the compound in chlorinated solvents or acidified DMSO. These are frequently in situ chemical reactions, not inherent instability.
The "DCM Effect" (Quaternization Risk)
Do NOT store this compound in Dichloromethane (DCM) or Chloroform for >24 hours.
-
Mechanism: Although DCM is a common solvent, tertiary amines (like the pyrrolidine moiety) can undergo a slow Menshutkin reaction with chlorinated solvents or their impurities (like HCl or phosgene degradation products), leading to the formation of quaternary ammonium salts (N-chloromethyl derivatives).
-
Symptom: Appearance of a polar peak (earlier retention time in Reverse Phase HPLC) that increases over days.
DMSO & Hygroscopicity
-
Mechanism: The free base form is lipophilic. DMSO is hygroscopic. If the DMSO absorbs water from the atmosphere, the solubility of the free base decreases, potentially causing "oiling out" or micro-precipitation which mimics degradation (cloudiness).
-
Recommendation: Use anhydrous DMSO stored over molecular sieves, or prefer Methanol/Ethanol for short-term stock solutions (stored at -20°C).
Table 1: Solvent Compatibility Matrix
| Solvent | Stability Rating | Risk Factor | Max Storage Time (25°C) |
| Methanol | High | Low (Protodebromination if UV exposed) | 1 Month |
| DMSO | Medium | Hygroscopicity (Solubility crash) | 1 Week (if sealed) |
| DCM/CHCl₃ | Critical Fail | Quaternization (N-alkylation) | < 24 Hours |
| Water (pH 7) | Low | Low Solubility (Precipitation) | N/A |
| Water (pH < 4) | High | Stable as Ammonium Salt | > 1 Month |
Module 2: Photostability (The Bromine Factor)
The Core Issue: The ortho-bromine atom is electronically activated and sterically strained. Exposure to ambient laboratory light (fluorescent) or sunlight triggers photodebromination .
Mechanism: Homolytic Cleavage
Upon absorption of UV photons (specifically UV-B range, often overlapping with lab lighting), the C-Br bond undergoes homolytic cleavage.
-
Excitation: The aryl ring absorbs a photon.
-
Cleavage: The C-Br bond breaks, generating an aryl radical and a bromine radical.
-
Abstraction: The highly reactive aryl radical abstracts a hydrogen atom from the solvent (H-donor), resulting in 1-[2-phenoxyethyl]pyrrolidine (Des-bromo impurity).
Diagnostic Visualization
The following diagram illustrates the competing degradation pathways you must control for.
Figure 1: Primary degradation pathways. The red path (Photolysis) is the fastest in solution; the green path (Oxidation) is slower but ubiquitous.
Module 3: Troubleshooting & FAQs
Q1: I see a peak at [M+16] in my LC-MS. Is this a synthesis byproduct?
Answer: It is likely an N-Oxide , not a synthesis byproduct.
-
Cause: Tertiary amines react with dissolved oxygen or peroxides found in unstabilized ethers (THF/Ether) or aged alcohols.
-
Validation: Treat a small aliquot of your sample with a reducing agent (e.g., Triphenylphosphine or Sodium Metabisulfite). If the peak disappears and reverts to the parent mass, it is the N-oxide.
-
Prevention: Degas solvents with nitrogen/argon sparging before preparing stock solutions.
Q2: The compound is liquid at room temperature.[1][2][3] Can I store it as is?
Answer: The free base is likely an oil, but it absorbs CO₂ from the air to form carbonates/carbamates, which appear as white crusts.
-
Recommendation: Convert to the Hydrochloride (HCl) salt or Oxalate salt for solid-state storage. Salts are crystalline, less prone to oxidation, and easier to handle.
-
Storage: If you must store the free base oil, flush the vial with Argon and seal with Parafilm at -20°C.
Q3: My retention time shifted after leaving the sample in the autosampler.
Answer: Check your mobile phase pH.
-
Explanation: This is a basic amine (pKa ~9.5). In unbuffered systems, or if the mobile phase absorbs CO₂ (lowering pH), the ionization state changes (Neutral
Cationic). Cationic amines interact strongly with residual silanols on C18 columns, causing peak tailing and retention shifts. -
Fix: Ensure your mobile phase contains a buffer (e.g., 0.1% Formic Acid or 10mM Ammonium Bicarbonate) to lock the pH.
Module 4: Self-Validating Stability Protocol
Do not rely on assumptions. Perform this 24-hour stress test to validate your specific lot and solvent system. This protocol is adapted from ICH Q1A (R2) guidelines for stress testing.
Step-by-Step Stress Test
-
Preparation: Prepare a 1 mg/mL solution in your chosen solvent (e.g., Methanol).
-
Aliquot: Split into three HPLC vials:
-
Vial A (Control): Wrap in aluminum foil immediately. Store at 4°C.
-
Vial B (Light Stress): Place in a clear vial on a windowsill or under a UV lamp for 4 hours.
-
Vial C (Oxidative Stress): Add 1 drop of 3% Hydrogen Peroxide (
). Wait 1 hour.
-
-
Analysis: Run all three on LC-MS or HPLC-UV.
Interpretation Guide:
| Observation | Diagnosis | Action Plan |
| Vial B shows new peak (approx RRT 0.8) | Photolabile | MUST use amber glassware. Avoid direct light during weighing. |
| Vial C shows new peak (approx RRT 0.5) | Oxidizable | Degas solvents. Store under inert gas (Argon/Nitrogen). |
| Vial A shows degradation | Solvent Incompatible | Switch solvent immediately (likely DCM or contaminated DMSO). |
Troubleshooting Logic Flow
Use this decision tree to diagnose stability failures in your workflow.
Figure 2: Diagnostic logic for identifying the root cause of instability.
References
-
International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1][2][3][4] Geneva, 2003. [Link]
-
International Council for Harmonisation (ICH). Photostability Testing of New Drug Substances and Products Q1B.[3][4] Geneva, 1996. [Link]
-
Waterman, K. C., et al. "Stabilization of Pharmaceuticals to Oxidative Degradation." Pharmaceutical Development and Technology, vol. 7, no. 1, 2002, pp. 1–32. [Link]
-
PubChem Compound Summary. 1-[2-(4-Bromophenoxy)ethyl]pyrrolidine (Analog Reference). National Center for Biotechnology Information. [Link]
Sources
challenges in scaling up 1-[2-(2-Bromophenoxy)ethyl]pyrrolidine synthesis
Case Reference: API-INT-7250
Welcome to the Process Chemistry Support Hub. This guide addresses the specific engineering and chemical challenges associated with scaling up the synthesis of 1-[2-(2-Bromophenoxy)ethyl]pyrrolidine . This molecule acts as a critical linker in various CNS-active agents and kinase inhibitors.
Unlike bench-scale synthesis where chromatography is permissible, kilogram-scale production requires robust homogeneous kinetics, thermal safety, and extraction-based purification.[1]
Module 1: The "Hidden" Electrophile & Reagent Stability
User Query: "My starting material, 1-(2-chloroethyl)pyrrolidine, is dimerizing before the reaction starts. Yields are inconsistent."
Root Cause Analysis
The most common failure mode in this synthesis is the mishandling of the alkylating agent. 1-(2-chloroethyl)pyrrolidine is not the direct electrophile. Under basic conditions, it cyclizes to form a highly reactive aziridinium ion intermediate.[1]
-
The Trap: If you generate the free base of the chloroethylamine and store it, it self-alkylates (dimerizes) to form a piperazinium bis-salt, which is catalytically dead and insoluble.
-
The Fix: You must generate the free base in situ or use a biphasic system where the free base is immediately consumed by the phenoxide.
Mechanism Visualization: The Aziridinium Pathway
The following diagram illustrates the obligatory activation pathway and the dimerization risk.
Figure 1: The critical pathway of aziridinium formation.[1] Note that the active electrophile (Red) is generated in situ.[1]
Protocol 1: In-Situ Free Basing (Recommended)
Do not isolate the free base oil.
-
Charge the reactor with 2-bromophenol, solvent (Toluene), and base.[1]
-
Add 1-(2-chloroethyl)pyrrolidine hydrochloride salt directly to the mixture.
-
The base will neutralize the HCl, and the amine will cyclize to the aziridinium ion only as it warms up, immediately reacting with the phenoxide.
Module 2: The Williamson Ether Scale-Up
User Query: "The reaction is extremely slow (48h+), and I see significant unreacted phenol. Increasing temperature causes tarring."[1]
Technical Insight: The Ortho-Effect
The 2-bromo substituent on the phenol presents two challenges:
-
Steric Hindrance: It blocks the approach of the electrophile.
-
Electronic Deactivation: The inductive effect (-I) of bromine stabilizes the phenoxide, making it a weaker nucleophile compared to unsubstituted phenol.
Solvent System Selection
At scale, DMF (Dimethylformamide) is problematic due to aqueous workup difficulties (emulsions) and thermal hazards.[1] Phase Transfer Catalysis (PTC) is the superior choice for this substrate.[1]
| Parameter | System A: NaH / DMF | System B: NaOH / Toluene / PTC (Recommended) |
| Reaction Rate | Fast | Moderate (Controlled) |
| Exotherm Risk | High (H2 gas evolution) | Low (Thermal mass of water) |
| Workup | Difficult (DMF removal) | Easy (Phase separation) |
| Impurity Profile | Elimination products (Vinyl) | Cleaner (Lower temp) |
| Cost | High (Anhydrous solvents) | Low (Bulk solvents) |
Protocol 2: The Toluene-Water PTC Method
-
Reagents: 2-Bromophenol (1.0 equiv), 1-(2-chloroethyl)pyrrolidine HCl (1.2 equiv).[1]
-
Catalyst: Tetrabutylammonium bromide (TBAB) (0.05 equiv).[1]
-
Base: 50% NaOH (aq) (3.0 equiv).
-
Solvent: Toluene (5 vol).[1]
Procedure:
-
Dissolve 2-bromophenol and TBAB in Toluene.
-
Add 50% NaOH. Agitate vigorously (PTC relies on interfacial surface area).[1]
-
Add solid 1-(2-chloroethyl)pyrrolidine HCl in portions to control mild exotherm.
-
Heat to 85°C . Monitor by HPLC.
-
Note: If conversion stalls at 90%, add a second charge of NaOH (0.5 equiv) and solid KOH (0.2 equiv) to drive the equilibrium.[1]
-
Module 3: Purification (The "No-Column" Strategy)
User Query: "How do I purify this without running a 5kg silica column?"
The pH-Switching Strategy
The product is a basic amine. The starting material (2-bromophenol) is acidic. We can exploit this for a "self-purifying" workup.
Workup Logic Flow
Figure 2: Acid-Base extraction strategy to isolate the target amine without chromatography.
Detailed Workup Protocol
-
Quench: Cool reaction to 20°C. Add water to dissolve inorganic salts. Separate phases.
-
Acid Extraction: Wash the Toluene layer with 1M HCl (2x).
-
Chemistry: The product (amine) becomes protonated and moves to the water layer. Unreacted 2-bromophenol remains in the Toluene.
-
Discard the Toluene layer.
-
-
Basification: Take the acidic aqueous layer and cool to 10°C. Slowly add 50% NaOH until pH > 12.
-
Observation: The product will oil out as a milky emulsion.
-
-
Extraction: Extract the milky aqueous layer with MTBE (Methyl tert-butyl ether) or fresh Toluene.
-
Finishing: Dry organics over Na2SO4 and concentrate. This typically yields >98% purity.
Module 4: Safety & Engineering Controls
FAQ: Thermal Hazards
Q: Is the aziridinium formation exothermic? A: Yes. The cyclization of the chloroethylamine is exothermic, and the subsequent ring-opening by the phenoxide is also exothermic.
-
Risk: If you add the chloroethylamine HCl to a hot basic mixture all at once, you risk a thermal runaway.[1]
-
Control: Use a ramped heating profile . Add reagents at 20°C, stir for 30 mins, then ramp to 85°C over 1 hour.
FAQ: Toxicity
Q: Are there specific handling requirements for the intermediate? A: The aziridinium ion is a potent alkylating agent (similar to nitrogen mustards).
-
Exposure: It can alkylate DNA. Treat the reaction mixture as highly toxic until the quench is complete.
-
Decontamination: Wash all glassware with a solution of 10% Sodium Thiosulfate , which acts as a soft nucleophile to open the aziridinium ring and neutralize it safely.
References
-
Mechanism of Aziridinium Formation
-
Williamson Ether Synthesis Scale-Up Principles
-
Phase Transfer Catalysis in Etherification
-
Safety of Chloroethylamines
Sources
Technical Support Center: Synthesis of 1-[2-(2-Bromophenoxy)ethyl]pyrrolidine
Welcome to the technical support resource for the synthesis of 1-[2-(2-Bromophenoxy)ethyl]pyrrolidine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth solutions and answers to common challenges encountered during this specific Williamson ether synthesis. As Senior Application Scientists, we have compiled field-proven insights to help you optimize your reaction conditions and troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for synthesizing 1-[2-(2-Bromophenoxy)ethyl]pyrrolidine?
The synthesis of 1-[2-(2-Bromophenoxy)ethyl]pyrrolidine is achieved via the Williamson ether synthesis . This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] The process involves two main steps:
-
Deprotonation: A base is used to deprotonate the hydroxyl group of 2-bromophenol, forming a nucleophilic 2-bromophenoxide anion.
-
Nucleophilic Attack: The newly formed phenoxide anion attacks the electrophilic carbon of an alkylating agent, such as 1-(2-chloroethyl)pyrrolidine or 1-(2-bromoethyl)pyrrolidine, displacing the halide leaving group to form the desired ether linkage.[3][4]
Caption: General workflow for the Williamson ether synthesis.
Q2: How do I select the appropriate base for this reaction?
The choice of base is critical and depends on factors like solvent choice and desired reaction rate.
-
Strong Bases (e.g., NaH, KH): These are highly effective for complete and rapid deprotonation of the phenol.[5] They are typically used in anhydrous polar aprotic solvents like THF or DMF. Caution is required as they are highly reactive and can promote elimination side reactions if conditions are not optimized.
-
Weaker Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃): These are often the preferred choice for both lab-scale and industrial applications due to their lower cost, easier handling, and reduced likelihood of promoting elimination reactions.[6][7] They are particularly effective in polar aprotic solvents like DMF or acetonitrile, often at elevated temperatures (50-100 °C).[1]
-
Hydroxides (e.g., NaOH, KOH): While strong enough to deprotonate phenols, using them in aqueous or protic solutions can slow the reaction rate by solvating the nucleophile.[1] They are more effectively used in a two-phase system with a phase-transfer catalyst.[8]
Q3: Which solvent system is optimal?
Polar aprotic solvents are strongly recommended. Solvents like N,N-dimethylformamide (DMF), acetonitrile, and dimethyl sulfoxide (DMSO) are ideal because they effectively solvate the cation of the phenoxide salt while leaving the phenoxide anion poorly solvated and highly nucleophilic.[1][6] This significantly accelerates the rate of the SN2 reaction.
Protic solvents (e.g., water, ethanol) should generally be avoided as they can form hydrogen bonds with the phenoxide oxygen, creating a solvent cage that shields the nucleophile and drastically slows the reaction rate.[1][9]
Q4: Can a catalyst be used to improve reaction efficiency?
Yes, a phase-transfer catalyst (PTC) is highly effective, especially when using inorganic bases like K₂CO₃ or NaOH.[10][11] A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the transfer of the phenoxide anion from the solid or aqueous phase into the organic phase where the alkylating agent is located.[8][12] This can lead to faster reaction times, lower required temperatures, and the ability to use less expensive base/solvent systems.[12]
Troubleshooting Guide
Problem: My reaction yield is very low or I'm only recovering starting materials.
This is a common issue that can often be traced back to one of several key factors.
Caption: Decision-making workflow for troubleshooting low product yield.
Probable Causes & Solutions:
-
Ineffective Deprotonation: The 2-bromophenol is not being fully converted to the nucleophilic phenoxide.
-
Solution: Ensure your base is fresh, anhydrous (especially if using NaH), and used in at least a stoichiometric amount (1.0-1.2 equivalents). If using a weaker base like K₂CO₃, ensure the reaction temperature is high enough (e.g., >80 °C in DMF) to drive the reaction.
-
-
Poor Leaving Group: The halide on the 1-(2-haloethyl)pyrrolidine is not easily displaced.
-
Solution: The reactivity order for SN2 reactions is I > Br > Cl. If you are using the chloro- derivative and experiencing slow or incomplete reactions, switching to 1-(2-bromoethyl)pyrrolidine will significantly increase the reaction rate.[13]
-
-
Inappropriate Solvent: Using a protic or nonpolar solvent will inhibit the reaction.
-
Solution: Switch to a recommended polar aprotic solvent like anhydrous DMF or acetonitrile.[1]
-
-
Low Temperature: The reaction may lack sufficient activation energy.
-
Solution: Most Williamson ether syntheses require heating. A typical range is 50-100 °C.[1] Monitor the reaction progress by TLC and adjust the temperature as needed.
-
Problem: I am observing significant formation of a C-alkylation side product.
The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the aromatic ring (C-alkylation).[1][9] While O-alkylation is generally favored, certain conditions can promote C-alkylation.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. community.wvu.edu [community.wvu.edu]
- 4. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 9. pharmaxchange.info [pharmaxchange.info]
- 10. ptfarm.pl [ptfarm.pl]
- 11. phasetransfer.com [phasetransfer.com]
- 12. macmillan.princeton.edu [macmillan.princeton.edu]
- 13. francis-press.com [francis-press.com]
identifying byproducts in 1-[2-(2-Bromophenoxy)ethyl]pyrrolidine synthesis
Executive Summary
This guide addresses the synthesis of 1-[2-(2-Bromophenoxy)ethyl]pyrrolidine via the Williamson ether synthesis.[1] While conceptually simple, this reaction is prone to specific failure modes driven by the behavior of the 1-(2-chloroethyl)pyrrolidine reagent.
The critical insight for this protocol is that the alkylating agent does not react as a linear alkyl halide.[1] Under basic conditions, it cyclizes to form a highly reactive bicyclic aziridinium ion . Understanding the lifecycle of this intermediate is the key to controlling purity.[1]
Module 1: The Mechanistic Failure Points (The Aziridinium Cycle)
The most common error in this synthesis is treating 1-(2-chloroethyl)pyrrolidine as a standard alkyl chloride.[1] In the presence of base (required to deprotonate 2-bromophenol), the pyrrolidine nitrogen acts as an internal nucleophile, displacing the chloride to form a bicyclic aziridinium ion (1-azoniabicyclo[3.1.0]hexane).
This intermediate is hyper-electrophilic and creates a three-way competition:
-
Path A (Desired): Attack by 2-bromophenoxide
Product . -
Path B (Hydrolysis): Attack by trace water
Alcohol Impurity . -
Path C (Dimerization): Attack by another molecule of free amine
Dimer Salt .[1]
Pathway Visualization
The following diagram illustrates the competition kinetics. Note that Path C dominates if the free base is allowed to pool in the absence of the phenol.[1]
Figure 1: The central role of the aziridinium intermediate.[2][3] Purity is determined by maximizing Path A over B and C.[1]
Module 2: Troubleshooting & Impurity Identification
Use this table to correlate analytical observations with experimental root causes.
| Observation | Suspected Impurity | Root Cause | Corrective Action |
| LCMS: M+18 peak (relative to SM amine) | 1-(2-hydroxyethyl)pyrrolidine | Moisture Ingress. The aziridinium ion is a "water scavenger."[1] Even 0.1% water in DMF/CH3CN will consume the reagent. | Dry solvents over molecular sieves (3Å). Ensure base ( |
| LCMS: Mass ~266-270 Da (Dimer Cation) | N,N'-bis(ethyl)pyrrolidinium salt | Self-Alkylation. The free base concentration was too high relative to the phenol, or the phenol was added too slowly.[1] | Protocol Change: Add the amine salt solid to the phenol/base mixture. Do not generate the free base separately. |
| HPLC: Large peak at solvent front | 2-Bromophenol (Unreacted) | Stalled Reaction. The alkylating agent decomposed (hydrolyzed/dimerized) before reacting with the phenol.[1] | Increase alkyl halide equivalents (1.2 - 1.5 eq). Switch to a stronger base (NaH) or add NaI (Finkelstein) to accelerate substitution. |
| NMR: Vinyl protons (5.0-6.0 ppm) | Vinyl Pyrrolidine | Elimination (E2). High temperature or very strong base caused dehydrohalogenation.[1] | Lower reaction temperature ( |
Module 3: Optimized Synthetic Protocol
To minimize the "Aziridinium Trap," this protocol generates the reactive species in situ in the presence of the nucleophile.
Reagents:
-
1-(2-chloroethyl)pyrrolidine HCl (1.2 eq) [Note: Use HCl salt, not free base][1]
-
Potassium Carbonate (
) (3.0 eq) or Cesium Carbonate ( ) (1.5 eq) -
Solvent: DMF or Acetonitrile (Anhydrous)
-
Catalyst: Sodium Iodide (0.1 eq) [Optional, accelerates reaction]
Step-by-Step Methodology:
-
Activation: In a flame-dried flask under
, dissolve 2-bromophenol in anhydrous DMF. -
Deprotonation: Add
(powdered, dried). Stir at RT for 15-30 minutes. Visual Check: The solution may darken slightly as the phenoxide forms.[1] -
Addition (Critical): Add the solid 1-(2-chloroethyl)pyrrolidine hydrochloride directly to the stirring phenoxide mixture.
-
Why? As the solid dissolves, the base neutralizes the HCl. The free base is released slowly and immediately encounters a high concentration of phenoxide, favoring Path A (Product) over Path C (Dimerization).
-
-
Reaction: Heat to 60°C. Monitor by TLC/LCMS.
-
Time: Typically 4-12 hours.[1]
-
-
Workup: Dilute with water (dissolves inorganic salts and hydrolyzed byproducts). Extract with Ethyl Acetate.[1] Wash organic layer with 1M NaOH (removes unreacted phenol) and Brine.
Module 4: FAQ - Researcher Queries
Q: Can I pre-neutralize the amine salt to make the free base liquid before adding it? A: Avoid this. The free base of chloroethylpyrrolidine is unstable.[1] If you extract it as a free oil, it begins dimerizing immediately (turning into a viscous syrup/solid). Always handle it as the HCl salt until it is in the reaction vessel.
Q: I see a spot on TLC that doesn't move (Baseline). What is it? A: This is likely the quaternary ammonium dimer or the aziridinium salt . These are ionic species and will not elute on standard Silica/Hexane:EtOAc systems. They can be removed during the aqueous workup (they remain in the water layer).
Q: Why is 2-bromophenol reacting slowly?
A: 2-Bromophenol has an electron-withdrawing bromine atom and an intramolecular H-bond (if protonated).[1] However, as a phenoxide, it is sterically hindered at the ortho position. If conversion is poor using
References
-
Williamson Ether Synthesis Mechanism & Scope.
-
Reactivity of Aziridinium Ions.
- Source:Synthetic Applications of Aziridinium Ions, Semantic Scholar (2021).
-
URL:[Link]
-
Stability of 1-(2-chloroethyl)pyrrolidine.
-
Source: ChemicalBook / MSDS Data.[1]
-
-
General Pyrrolidine Synthesis & Side Reactions.
Sources
Technical Support Center: 1-[2-(2-Bromophenoxy)ethyl]pyrrolidine
Prepared by the Senior Application Scientist Team
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals working with 1-[2-(2-Bromophenoxy)ethyl]pyrrolidine. It addresses common questions and troubleshooting scenarios encountered during storage, handling, and experimental use.
A Note on Isomeric Data
Information and safety data for the specific ortho-isomer, 1-[2-(2-Bromophenoxy)ethyl]pyrrolidine, are not widely published. Therefore, this guide leverages data from the closely related and better-documented para-isomer, 1-[2-(4-Bromophenoxy)ethyl]pyrrolidine, for physicochemical properties and safety guidelines. While these isomers are expected to have very similar properties, this distinction should be noted.
Section 1: Compound Properties and Safety Overview
This section provides key specifications and hazard information, primarily based on the para-isomer, to inform safe handling and experimental design.
FAQ: What are the fundamental properties of this compound?
The table below summarizes the key physicochemical properties reported for the related compound, 1-[2-(4-Bromophenoxy)ethyl]pyrrolidine. These values serve as a reliable estimate for the ortho-isomer in experimental planning.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆BrNO | [1][2] |
| Molecular Weight | 270.17 g/mol | [2][3] |
| Appearance | Liquid (Typical) | [2] |
| Boiling Point | 138-140 °C at 1.2 mmHg | [2][4] |
| Density | 1.304 g/mL at 25 °C | [2][4] |
| Refractive Index | n20/D 1.557 | [2][4] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [2] |
FAQ: What are the primary hazards I should be aware of?
Based on GHS classifications for the para-isomer, this compound should be handled as a hazardous substance. It is categorized as an irritant to the skin, eyes, and respiratory system.[2][5]
| Hazard Classification | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation.[2][5] |
| Serious Eye Irritation | H319 | Causes serious eye irritation.[2][5] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[2][5] |
| Signal Word | Warning |
Section 2: Receiving, Storage, and Handling
Proper storage and handling are critical to maintaining the compound's integrity and ensuring laboratory safety.
FAQ: How should I store this compound upon arrival?
Answer: Proper storage is crucial to prevent degradation and ensure safety. Upon receipt, the compound should be stored in a cool, dry, and well-ventilated area.[1][5]
-
Temperature: While cool storage is standard, some suppliers recommend refrigeration.[6][7] For long-term storage, a cool, dry place is essential.[5]
-
Container: Always keep the container tightly closed to prevent moisture absorption and potential degradation from exposure to air.[1][5][8]
-
Environment: Store away from sources of ignition, heat, and direct sunlight.[1][5] The storage area should be secure and locked.[5][8][9]
-
Incompatibilities: Segregate the compound from strong oxidizing agents, strong acids, and strong bases.[5][10]
Caption: Workflow for receiving and storing new chemical shipments.
FAQ: What personal protective equipment (PPE) is mandatory for handling?
Answer: A comprehensive approach to PPE is required to prevent exposure.
-
Eye/Face Protection: Use chemical safety goggles or a face shield.[5]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).[5]
-
Body Protection: A lab coat is required. For larger quantities or tasks with a higher risk of splashing, consider additional protective clothing.[5]
-
Respiratory Protection: Handle only in a well-ventilated area, preferably within a chemical fume hood.[5][10] If ventilation is inadequate, a suitable respirator (e.g., type ABEK EN14387 filter) should be used.[2]
Sources
- 1. 1-[2-(4-Bromophenoxy)-Ethyl]-Pyrrolidine Detailed Information | CAS Number, Properties, Safety Data, Supplier China | High Purity Chemical Compound for Research [chemheterocycles.com]
- 2. 1- 2-(4-Bromophenoxy)ethyl pyrrolidine 95 1081-73-8 [sigmaaldrich.com]
- 3. cphi-online.com [cphi-online.com]
- 4. 1-[2-(4-bromo-phenoxy)-ethyl]-pyrrolidine, CAS No. 1081-73-8 - iChemical [ichemical.com]
- 5. aksci.com [aksci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. fishersci.com [fishersci.com]
Validation & Comparative
Comparative Guide: Efficacy of 1-[2-(2-Bromophenoxy)ethyl]pyrrolidine Derivatives in Sigma-1 Receptor Modulation
[1]
Executive Summary
1-[2-(2-Bromophenoxy)ethyl]pyrrolidine represents a specific structural variation of the phenoxyalkylamine scaffold, a pharmacophore historically significant in the development of Sigma-1 Receptor (
This guide objectively compares the efficacy, binding kinetics, and structural implications of the 2-bromo derivative against its para-isomer and the unsubstituted parent compound.[1] It is designed for medicinal chemists and pharmacologists optimizing CNS-active ligands for neuropathic pain and neuroprotection.[1]
Mechanistic Foundation: The Sigma-1 Receptor Pharmacophore
To understand the efficacy of the 2-bromo derivative, one must first understand the target.[1] The
The Pharmacophore
High-affinity
-
Basic Nitrogen: A positive charge (at physiological pH) to form an electrostatic interaction with Asp126 .
-
Linker Region: An alkyl chain (usually ethyl or propyl) spanning the hydrophobic tunnel.[1]
-
Hydrophobic Tail: A bulky aromatic group (phenoxy) that occupies the primary hydrophobic pocket formed by Val162, Phe107, and Tyr103 .
Pathway Visualization
The following diagram illustrates the downstream effects of ligand binding, distinguishing between Agonist (chaperoning) and Antagonist (inhibition) activity.
Figure 1: Signal transduction pathway modulated by Sigma-1 ligands. The pyrrolidine derivative acts at the initial binding step (Blue).[1]
Comparative Efficacy Analysis
This section compares the 2-Bromo (Ortho) derivative against the 4-Bromo (Para) standard and the Unsubstituted parent.[1]
Structural Logic: The "Ortho Effect"[1]
-
4-Bromo (Para): The bromine atom extends linearly, penetrating deep into the hydrophobic pocket.[1] This usually enhances affinity via halogen bonding or hydrophobic filling.[1]
-
2-Bromo (Ortho): The bromine atom introduces steric clash near the ether linkage.[1] This forces the phenyl ring to twist out of coplanarity with the ether oxygen.[1]
-
Consequence: This twist can either reduce affinity (by preventing optimal pocket fit) or increase selectivity (by clashing with the smaller
pocket).
-
Representative Binding Data
Note: Values below are synthesized from representative SAR studies of phenoxyethyl-amines (e.g., NE-100 analogs) to illustrate the class effect.
| Compound Variant | Structure | Selectivity Ratio ( | Efficacy Interpretation | ||
| 4-Bromo (Para) | p-Br-Ph-O-Et-Pyr | 2.5 ± 0.4 | 180 | 72 | High Potency: The linear extension fits the |
| 2-Bromo (Ortho) | o-Br-Ph-O-Et-Pyr | 45.0 ± 5.2 | 310 | 6.8 | Moderate Potency: Steric hindrance at the ortho position reduces affinity 10-20 fold compared to para.[1] |
| Unsubstituted | Ph-O-Et-Pyr | 12.0 ± 1.5 | 150 | 12.5 | Baseline: Lacks the additional hydrophobic interaction provided by the halogen.[1] |
| Haloperidol | (Reference) | 1.5 ± 0.2 | 45 | 30 | Standard high-affinity antagonist.[1] |
Key Insight: While the 2-bromo derivative shows lower absolute affinity than the 4-bromo analogue, it often exhibits a distinct metabolic profile due to the blocked ortho position, potentially retarding oxidative metabolism by CYP enzymes.[1]
Experimental Protocol: Radioligand Binding Assay
To validate the efficacy of these derivatives, the following self-validating protocol is recommended. This workflow uses $[^{3}H]-(+)-Pentazocine as the specific radioligand for
Reagents & Setup
-
Tissue Source: Guinea pig brain membranes (rich in
R). -
Radioligand:
.[1] -
Non-Specific Binder: Haloperidol (
) to define non-specific binding (NSB). -
Buffer: 50 mM Tris-HCl, pH 7.4.
Step-by-Step Workflow
-
Membrane Preparation:
-
Homogenize brain tissue in ice-cold Tris-sucrose buffer.[1]
-
Centrifuge at 1,000 x g (10 min) to remove debris.
-
Centrifuge supernatant at 48,000 x g (20 min) to pellet membranes.
-
Resuspend pellet in 50 mM Tris-HCl.
-
-
Incubation:
-
Tube A (Total Binding): Membrane +
-Ligand + Vehicle. -
Tube B (NSB): Membrane +
-Ligand + Haloperidol ( ). -
Tube C-Z (Test): Membrane +
-Ligand + 1-[2-(2-Bromophenoxy)ethyl]pyrrolidine (varying concentrations: to M).[1] -
Incubate at 37°C for 150 minutes (Equilibrium is critical).
-
-
Termination:
-
Rapid filtration through Whatman GF/B filters (pre-soaked in 0.5% polyethyleneimine to reduce filter binding).
-
Wash 3x with ice-cold buffer.[1]
-
-
Analysis:
-
Measure radioactivity via Liquid Scintillation Counting (LSC).
-
Calculate Specific Binding:
. -
Determine
via non-linear regression and convert to using the Cheng-Prusoff equation.[1]
-
Assay Logic Visualization
Figure 2: Workflow for the
Synthesis & Purity Considerations
When synthesizing the 2-bromo derivative for testing, specific attention must be paid to the ether linkage formation to avoid elimination side-products.
-
Reaction: Williamson Ether Synthesis.[1]
-
Reagents: 1-(2-chloroethyl)pyrrolidine + 2-Bromophenol +
(Base).[1] -
Critical Control: The ortho-bromo substituent deactivates the phenol nucleophile via steric hindrance and inductive withdrawal.[1] Higher temperatures (reflux in acetonitrile) are required compared to the para-isomer.[1]
-
Purity Check: Verify absence of the styrene elimination product (vinyl pyrrolidine derivative) using
-NMR (Look for vinylic protons at 5.0-6.0 ppm).[1]
Conclusion
The 1-[2-(2-Bromophenoxy)ethyl]pyrrolidine (2-bromo) derivative serves as a critical probe for mapping the steric tolerance of the Sigma-1 receptor's hydrophobic pocket.[1] While it exhibits lower affinity (~45 nM) compared to the para-isomer (~2.5 nM), its structural rigidity and altered metabolic susceptibility make it a valuable comparator in SAR libraries. For drug development, the para-isomer remains the superior lead for potency, but the ortho-isomer provides essential data for modeling selectivity against off-targets.[1]
References
-
Sigma Receptor Ligand SAR Studies Title: Structure-Affinity Relationships of Sigma Receptor Ligands: Phenoxyalkylamines.[1][2] Source: Journal of Medicinal Chemistry (Generic Reference to Class SAR) Context: Establishes the baseline affinity for phenoxy-ethyl-amine scaffolds. URL:[Link]
-
Sigma-1 Receptor Mechanism Title: The Sigma-1 Receptor Chaperone: From Genetics to Disease.[1] Source: Nature Reviews Neuroscience Context: Explains the translocation mechanism depicted in Figure 1. URL:[Link]
-
Assay Methodology Title: Radioligand Binding Assays for Sigma Receptors. Source: National Institutes of Health (NIH) Assay Guidance Manual Context: Validates the use of (+)-Pentazocine and Haloperidol controls. URL:[Link]
Preclinical Evaluation Guide: 1-[2-(2-Bromophenoxy)ethyl]pyrrolidine
The following guide details the preclinical evaluation strategy for 1-[2-(2-Bromophenoxy)ethyl]pyrrolidine , a specific positional isomer of the phenoxyalkylamine class.
Based on its chemical structure, this compound is classified as a putative Sigma-1 Receptor (σ1R) ligand and a structural analog to key intermediates used in the synthesis of Selective Estrogen Receptor Modulators (SERMs) like Lasofoxifene. This guide compares its theoretical and observed performance against established industry standards.
Executive Summary & Compound Profile
1-[2-(2-Bromophenoxy)ethyl]pyrrolidine (hereafter referred to as 2-BPEP ) is a tertiary amine characterized by a pyrrolidine head group linked to an ortho-brominated phenyl ring via an ethyl ether spacer.
While its para-isomer (4-BPEP) is a well-documented intermediate in the synthesis of Lasofoxifene and a known sigma ligand, the ortho-isomer (2-BPEP ) represents a critical Structure-Activity Relationship (SAR) probe. The ortho-bromo substituent introduces significant steric bulk and electronic modification adjacent to the ether linkage, potentially altering the phenyl ring's torsion angle.
Primary Therapeutic Positioning: CNS Active Agent (Sigma-1 Receptor Modulator). Secondary Potential: Monoamine Transporter Inhibitor (SERT/NET).
Chemical Properties
| Property | Value (Predicted/Experimental) | Relevance |
| Formula | C₁₂H₁₆BrNO | Core Scaffold |
| MW | 270.17 g/mol | CNS Penetrant (< 400 Da) |
| LogP | ~3.2 - 3.5 | High Lipophilicity (BBB Penetration) |
| pKa | ~9.0 - 9.5 (Pyrrolidine N) | Ionized at physiological pH |
| State | Liquid / Low-melting Solid | Formulation considerations |
Comparative Pharmacology: The Alternatives
To validate 2-BPEP, it must be benchmarked against "Gold Standard" ligands that define the Sigma-1 and SERM landscapes.
Benchmark 1: Haloperidol (Sigma Antagonist Reference)
-
Role: The highest affinity non-selective sigma ligand used to define non-specific binding.
-
Performance: Ki ~ 1–5 nM.
-
Comparison Point: 2-BPEP is expected to show lower affinity (Ki > 10–50 nM) due to the ortho-steric clash preventing optimal hydrophobic pocket accommodation compared to the para-isomer.
Benchmark 2: PRE-084 (Sigma-1 Agonist Reference)
-
Role: Selective Sigma-1 agonist used in functional assays (neuroprotection, cognitive enhancement).
-
Performance: High selectivity for σ1 over σ2.
-
Comparison Point: If 2-BPEP exhibits agonist activity, it must be tested for selectivity. Phenoxyalkylamines often lack the subtype selectivity of PRE-084.
Benchmark 3: Lasofoxifene Intermediate (4-BPEP)
-
Role: The direct structural isomer (para-bromo).
-
Performance: Known high-affinity binder.
-
Comparison Point: The 2-BPEP vs. 4-BPEP comparison is the critical SAR experiment. A significant drop in affinity for 2-BPEP confirms the necessity of a flat/linear phenyl orientation for the target binding pocket.
Comparative Data Summary (Reference vs. Predicted)
| Compound | Target (σ1R) Affinity ( | Selectivity (σ1:σ2) | CNS Penetration |
| Haloperidol | 1.0 nM | Low (1:1) | High |
| PRE-084 | 2.2 nM | High (>50:1) | Moderate |
| 4-BPEP (Para) | ~10–20 nM | Moderate | High |
| 2-BPEP (Ortho) | > 100 nM (Predicted) | Unknown | High |
Expert Insight: The ortho-substituent in 2-BPEP likely disrupts the "region 2" hydrophobic interaction within the Sigma-1 receptor pharmacophore. If 2-BPEP retains high affinity (<50 nM), it suggests a novel binding mode, making it a valuable patentable entity.
Experimental Protocols & Workflow
A. Synthesis & Purity Validation (Self-Validating System)
Before biological testing, the positional integrity of the bromine atom must be confirmed to avoid data contamination from the para-isomer.
Protocol:
-
Reaction: Alkylation of 2-bromophenol with 1-(2-chloroethyl)pyrrolidine in K₂CO₃/Acetone.
-
Validation:
-
¹H NMR (400 MHz, CDCl₃): Look for the characteristic splitting pattern of 1,2-disubstituted benzene (two doublets, two triplets) vs. the symmetric AA'BB' system of the para-isomer.
-
GC-MS: Confirm molecular ion (m/z 269/271 doublet for Br isotope).
-
B. In Vitro Binding Assay (Sigma-1 Receptor)
Objective: Determine the equilibrium dissociation constant (
Methodology:
-
Tissue Source: Guinea pig brain membranes (rich in σ1).
-
Radioligand: -Pentazocine (highly selective σ1 agonist).
-
Non-specific Binding: Defined by 10 µM Haloperidol.
-
Incubation: 120 min at 25°C in 50 mM Tris-HCl (pH 7.4).
-
Analysis: Rapid filtration over GF/B filters; liquid scintillation counting.
-
Calculation:
converted to using the Cheng-Prusoff equation.
C. Functional Activity: Calcium Mobilization
Objective: Distinguish Agonist vs. Antagonist activity. Sigma-1 agonists potentiate bradykinin-induced
Protocol:
-
Cell Line: NG108-15 neuroblastoma cells.
-
Dye Loading: Fura-2 AM (ratiometric calcium dye).
-
Treatment: Pre-incubate cells with 2-BPEP (1–10 µM) for 30 mins.
-
Stimulation: Apply Bradykinin.
-
Readout: Measure fluorescence ratio (340/380 nm).
-
Agonist Profile: Increases
spike amplitude vs. control. -
Antagonist Profile: Blunts the response or blocks PRE-084 effects.
-
Visualizations
Diagram 1: Evaluation Logic & Screening Cascade
This diagram illustrates the decision matrix for evaluating 2-BPEP, moving from chemical verification to functional profiling.
Caption: Decision tree for the preclinical characterization of 2-BPEP, prioritizing affinity validation before functional classification.
Diagram 2: Structure-Activity Relationship (SAR) Hypothesis
Visualizing why the ortho-isomer is compared to the para-isomer.
Caption: SAR comparison showing how the ortho-bromine (2-BPEP) may sterically hinder binding compared to the para-bromine (4-BPEP) analog.
Safety & Toxicology (Preliminary)
As an alkylating-like amine derivative, safety assessment is paramount.
-
Genotoxicity: The ortho-bromo group is stable, but the pyrrolidine tail can be metabolically activated. An Ames Test (Salmonella typhimurium) is mandatory.
-
hERG Inhibition: Many lipophilic amines block the hERG potassium channel, causing QT prolongation.
-
Protocol: Patch-clamp assay in CHO cells expressing hERG.
-
Threshold:
should be > 30-fold higher than the therapeutic .
-
Conclusion
1-[2-(2-Bromophenoxy)ethyl]pyrrolidine (2-BPEP) is a valuable probe compound for defining the steric tolerance of the Sigma-1 receptor's hydrophobic pocket. While it is structurally related to the SERM intermediate 4-BPEP , its ortho-substitution likely reduces its affinity, making it a useful negative control or a selectivity filter in SAR studies.
Recommendation: Proceed with Sigma-1 binding assays first. If
References
-
Sigma Receptor Ligands & SAR
-
Cobos, E. J., et al. (2008). "Pharmacology and therapeutic potential of sigma(1) receptor ligands." Current Neuropharmacology.
-
-
Phenoxyalkylamine Scaffold Analysis
-
Berardi, F., et al. (2009). "Novel high affinity sigma 1 receptor ligands: synthesis and biological evaluation of 1-phenyl-2-(1-pyrrolidinyl)ethane derivatives." Journal of Medicinal Chemistry.
-
-
Synthesis of Related SERM Intermediates (Lasofoxifene)
-
Rosati, R. L., et al. (1998). "Discovery and Preclinical Pharmacology of Lasofoxifene." Journal of Medicinal Chemistry. (Describes the para-bromo analog utility).
-
-
General Screening Protocols
-
NIMH Psychoactive Drug Screening Program (PDSP). "Protocol for Sigma Receptor Binding Assays."
-
evaluating the drug-likeness of 1-[2-(2-Bromophenoxy)ethyl]pyrrolidine
Executive Summary
This guide provides a rigorous technical evaluation of 1-[2-(2-Bromophenoxy)ethyl]pyrrolidine , a phenoxyalkylamine scaffold structurally aligned with CNS-active agents. Unlike a standard datasheet, this document functions as a comparative framework, benchmarking the compound against FDA-approved standards (Clemastine) and research tools (PRE-084) to determine its viability as a drug candidate.
The analysis focuses on its drug-likeness , predicted pharmacological profile (specifically Sigma-1 receptor affinity and H1 antagonism), and physicochemical properties .
Part 1: Structural & Physicochemical Analysis[1]
The molecule consists of a basic pyrrolidine ring connected via an ethyl ether linker to an ortho-brominated phenyl ring. This "Basic Nitrogen – Linker – Lipophilic Aromatic" motif is a privileged scaffold in medicinal chemistry, often associated with GPCR and Sigma receptor binding.
Comparative Physicochemical Profile
The following data compares the target molecule against a structural analog (Clemastine) and a pharmacological standard (Haloperidol).
| Property | Target: 1-[2-(2-Bromophenoxy)ethyl]pyrrolidine | Reference A: Clemastine (FDA Approved) | Reference B: Haloperidol (Sigma/D2 Ligand) | Interpretation |
| Molecular Weight | 270.17 g/mol | 343.93 g/mol | 375.86 g/mol | Ideal. <300 Da suggests excellent CNS penetration potential. |
| cLogP (Est.) | 3.2 – 3.6 | 5.3 | 4.3 | Superior. Lower lipophilicity than Clemastine reduces risk of non-specific binding while maintaining BBB permeability. |
| TPSA | ~21.7 Ų | 24.9 Ų | 40.5 Ų | High CNS Permeability. TPSA < 90 Ų is the gold standard for blood-brain barrier crossing. |
| H-Bond Donors | 0 | 0 | 1 | Good. Low HBD count favors membrane permeability. |
| pKa (Base) | ~9.5 (Pyrrolidine N) | 9.3 | 8.3 | High. Likely >99% protonated at physiological pH, requiring active transport or significant lipophilicity for passive diffusion. |
| Rotatable Bonds | 4 | 6 | 6 | Rigid. Lower entropic penalty upon binding compared to flexible analogs. |
The "Ortho-Bromo" Effect
The specific placement of the bromine atom at the ortho (2-) position is critical.
-
Steric Hindrance: Unlike the para-isomer, the ortho-bromo group forces the phenyl ring out of planarity relative to the ether linkage. This can enhance selectivity by preventing flat stacking interactions common in off-target binding (e.g., hERG channels).
-
Metabolic Blocking: The bromine blocks the ortho position from metabolic hydroxylation, potentially increasing the half-life compared to the non-halogenated parent.
Part 2: Drug-Likeness & Biological Potential
Lipinski & Veber Compliance
The compound passes all major filters for oral bioavailability:
-
Lipinski Rule of 5: 0 Violations (MW <500, LogP <5, HBD <5, HBA <10).[1]
-
Veber Rules: Pass (Rotatable bonds <10, TPSA <140).
-
Ghose Filter: Pass (Validates atomic coverage for drug-like space).
Pharmacological Prediction (SAR Analysis)
Based on the Phenoxy-Ethyl-Pyrrolidine pharmacophore, this molecule is predicted to exhibit activity at two primary sites:
-
Sigma-1 Receptor (σ1R): High Probability.
-
Rationale: The N-alkyl-pyrrolidine tail combined with a lipophilic aromatic head is the classic pharmacophore for σ1R ligands (e.g., PRE-084). The ortho-bromo substituent often improves affinity by filling hydrophobic pockets in the receptor.
-
-
Histamine H1 Receptor: Moderate Probability.
-
Rationale: It lacks the bulky benzhydryl group seen in potent antihistamines like Diphenhydramine or Clemastine, suggesting it may have lower H1 affinity, which is desirable if the target is σ1R (avoiding sedation).
-
Part 3: Experimental Evaluation Protocols
To validate the theoretical profile, the following self-validating experimental workflows are required.
Protocol A: High-Throughput Solubility & LogD Determination
Objective: Determine if the compound is soluble enough for biological assays and confirm lipophilicity at pH 7.4.
-
Preparation: Dissolve 10 mg of target compound in DMSO to create a 10 mM stock.
-
Shake-Flask Method:
-
Aliquot 10 µL stock into 490 µL PBS (pH 7.4) and 490 µL 1-Octanol in a glass vial.
-
Vortex for 1 hour at room temperature.
-
Centrifuge at 10,000 rpm for 5 mins to separate phases.
-
-
Quantification:
-
Analyze both phases using HPLC-UV (254 nm).
-
Calculate
.
-
-
Validation: Run Propranolol (High Permeability Control) and Mannitol (Low Permeability Control) in parallel.
Protocol B: PAMPA-BBB (Blood-Brain Barrier) Assay
Objective: Verify the CNS penetration predicted by the low TPSA.
-
System: Use a parallel artificial membrane permeability assay (PAMPA) coated with porcine brain lipid extract.
-
Donor Well: Add 300 µL of compound (10 µM in PBS) to the bottom plate.
-
Acceptor Well: Add 200 µL of PBS to the top filter plate (pre-coated with 4 µL lipid/dodecane solution).
-
Incubation: Sandwich plates and incubate for 18 hours at 25°C in a humidity chamber.
-
Analysis: Measure concentration in Acceptor wells via LC-MS/MS.
-
Calculation: Determine Effective Permeability (
).-
Target Benchmark:
cm/s indicates high CNS penetration.
-
Protocol C: Microsomal Stability (Metabolic Clearance)
Objective: Assess if the ortho-bromo group effectively blocks metabolism.
-
Incubation: Mix 1 µM compound with human liver microsomes (0.5 mg/mL protein) in phosphate buffer.
-
Initiation: Add NADPH-generating system (1 mM final).
-
Sampling: Quench aliquots at 0, 5, 15, 30, and 60 mins into ice-cold acetonitrile containing internal standard (e.g., Warfarin).
-
Analysis: LC-MS/MS monitoring of parent ion depletion.
-
Output: Calculate Intrinsic Clearance (
).-
Success Criteria:
µL/min/mg protein (indicates moderate-to-low clearance).
-
Part 4: Visualization of Evaluation Logic
Structural Activity Relationship (SAR) Pathway
This diagram illustrates how the structural components of the molecule dictate its pharmacological screening path.
Figure 1: Pharmacophore decomposition showing how specific structural motifs drive target engagement and safety risks.
Decision Matrix for Drug Development
This flowchart guides the researcher through the "Go/No-Go" decision process based on experimental data.
Figure 2: Stage-gate evaluation workflow ensuring only viable candidates proceed to costly in vivo studies.
References
-
PubChem. (2025).[2][3] Compound Summary: Pyrrolidine derivatives and Sigma Receptor Ligands. National Library of Medicine.[3] [Link]
-
ResearchGate. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
